molecular formula C24H22O11 B177883 Jaceidin triacetate

Jaceidin triacetate

Cat. No.: B177883
M. Wt: 486.4 g/mol
InChI Key: DGHDHYGZDLRGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jaceidin triacetate is a useful research compound. Its molecular formula is C24H22O11 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDHYGZDLRGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of Jaceidin Triacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing in-depth data on the biological activity of Jaceidin triacetate is currently limited. This document summarizes the available data and, for contextual purposes, draws potential parallels with the closely related and more extensively studied flavonoid, Jaceosidin. The experimental protocols and signaling pathway diagrams presented herein are illustrative examples based on common methodologies for evaluating similar compounds and should be adapted and validated for specific research applications.

Introduction

This compound is a flavonoid derivative, specifically an acetylated form of jaceidin. Flavonoids are a large class of polyphenolic natural products known for a wide range of biological activities. Acetylation is a common chemical modification used to alter the physicochemical properties of natural compounds, which can influence their bioavailability, cell permeability, and biological activity. While research on this compound is in its nascent stages, its chemical structure suggests potential for interesting pharmacological effects.

Quantitative Biological Activity Data

To date, the primary reported biological activity of this compound is its inhibitory effect on the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19. This suggests a potential antiviral application for the compound.

Table 1: Quantitative Inhibitory Activity of this compound

TargetAssayIC50 ValueReference
SARS-CoV-2 MproViral Replication Assay (Vero-E6 cells)11.9 μM[1]

For context, the biological activities of the parent compound, Jaceosidin, have been more thoroughly investigated.

Table 2: Reported Biological Activities of Jaceosidin (for contextual reference)

Biological ActivityCell Line/ModelAssayIC50 Value/EffectReference
AnticancerHSC-3 (Oral Squamous Carcinoma)Proliferation Assay82.1 μM[2][3]
AnticancerCa9.22 (Oral Squamous Carcinoma)Proliferation Assay97.5 μM[2][3]
Anti-inflammatoryMicrogliaNitric Oxide (NO) Production Assay27 ± 0.4 μM[4][5]
AntioxidantLDL OxidationTBARS Assay10.2 μM[6]

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its parent compound, Jaceosidin, offer a logical starting point for investigation. Jaceosidin has been reported to exert its anticancer and anti-inflammatory effects through the modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. It is plausible that this compound may share or have similar effects on these pathways.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activity of Jaceosidin to induce apoptosis via inhibition of the Akt pathway.

Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Proliferation Proliferation Akt->Proliferation Promotes Jaceidin_triacetate This compound Jaceidin_triacetate->Akt Inhibits? Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl-2->Apoptosis_Inhibition Promotes MTT_Assay_Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_cells Harvest cells (including supernatant) seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_and_fix Harvest and fix cells in cold ethanol seed_and_treat->harvest_and_fix wash_cells Wash cells with PBS harvest_and_fix->wash_cells treat_rnase Treat with RNase A wash_cells->treat_rnase stain_pi Stain with Propidium Iodide (PI) treat_rnase->stain_pi analyze Analyze by flow cytometry stain_pi->analyze end End analyze->end

References

Jaceidin Triacetate: A Flavonoid Derivative with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin triacetate is a flavonoid derivative synthesized from the naturally occurring flavonoid, Jaceidin. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Jaceidin itself has demonstrated significant potential in preclinical cancer research. The acetylation of Jaceidin to form this compound is a common medicinal chemistry strategy to enhance the bioavailability and stability of the parent compound, potentially leading to improved therapeutic efficacy. This technical guide provides a comprehensive overview of the biological activities of Jaceidin, the parent compound of this compound, with the understanding that the triacetate derivative is expected to exhibit a similar, if not enhanced, pharmacological profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways implicated in its anticancer effects.

Core Concepts: Anticancer Activity of Jaceidin

Jaceidin exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These effects are mediated by the modulation of several key signaling pathways that are often dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Jaceidin, demonstrating its efficacy in different cancer cell lines.

Table 1: Cytotoxicity of Jaceidin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
HSC-3Oral Squamous Cell Carcinoma82.1[1][2]
Ca9.22Oral Squamous Cell Carcinoma97.5[1]
MCF-7Breast CancerNot specified, dose-dependent apoptosis observed at 10, 20, and 40 µM[3]
AGSGastric CancerNot specified, effective killing observed[4]

Table 2: Jaceidin-Induced Apoptosis

Cell LineConcentration (µM)Percentage of Apoptotic CellsMethodReference
MCF10A-ras10048.72% (hypodiploid)Flow Cytometry[5]
MCF-74040% (late apoptosis)Flow Cytometry[3]
MCF-74017% (early apoptosis)Flow Cytometry[3]

Signaling Pathways and Mechanisms of Action

Jaceidin's anticancer activity is attributed to its ability to modulate multiple intracellular signaling pathways. A key mechanism is the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling cascades leading to apoptosis and cell cycle arrest.

Reactive Oxygen Species (ROS) Mediated Signaling

In gastric cancer cells, Jaceidin has been shown to induce the accumulation of ROS. This increase in ROS leads to the modulation of several downstream pathways, including the MAPK/STAT3/NF-κB and PI3K/Akt signaling cascades, ultimately resulting in apoptosis, cell cycle arrest, and inhibition of cell migration.[4][6]

ROS_Mediated_Signaling cluster_MAPK MAPK Pathway cluster_STAT_NFkB STAT3/NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Wnt Wnt/β-catenin Pathway Jaceidin Jaceidin ROS ↑ ROS Accumulation Jaceidin->ROS pJNK ↑ p-JNK ROS->pJNK pp38 ↑ p-p38 ROS->pp38 pERK ↓ p-ERK ROS->pERK IkBa ↑ IκB-α ROS->IkBa pAKT ↓ p-AKT ROS->pAKT Wnt3a ↓ Wnt-3a ROS->Wnt3a Apoptosis Apoptosis pJNK->Apoptosis pp38->Apoptosis pSTAT3 ↓ p-STAT3 pERK->pSTAT3 NFkB ↓ NF-κB pSTAT3->NFkB IkBa->NFkB NFkB->Apoptosis G0G1_Arrest G0/G1 Cell Cycle Arrest pAKT->G0G1_Arrest pGSK3b ↓ p-GSK-3β Wnt3a->pGSK3b bCatenin ↓ β-catenin pGSK3b->bCatenin Migration_Inhibition ↓ Migration bCatenin->Migration_Inhibition

Caption: Jaceidin-induced ROS-mediated signaling pathways in AGS gastric cancer cells.

G2/M Cell Cycle Arrest

In addition to G0/G1 arrest, Jaceidin has also been shown to induce G2/M phase cell cycle arrest in human endometrial and glioblastoma cancer cells.[7][8] This is achieved through the activation of the ATM-Chk1/2 signaling pathway, which leads to the inactivation of the Cdc25C-Cdc2 complex, a key regulator of the G2/M transition.

G2M_Arrest_Pathway Jaceidin Jaceidin ATM ↑ p-ATM Jaceidin->ATM Chk1_2 ↑ p-Chk1/2 ATM->Chk1_2 Cdc25C ↓ Cdc25C Chk1_2->Cdc25C Cdc2_CyclinB1 Cdc2-Cyclin B1 Complex Cdc25C->Cdc2_CyclinB1 G2M_Arrest G2/M Cell Cycle Arrest Cdc2_CyclinB1->G2M_Arrest

Caption: Jaceidin-induced G2/M cell cycle arrest via the ATM-Chk1/2 pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the studies of Jaceidin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Jaceidin or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Jaceidin or a vehicle control for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with Jaceidin, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Cells are incubated in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Cells are treated with Jaceidin, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Protein_Extraction Protein Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

The available data on Jaceidin strongly suggest that it is a promising anticancer agent with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. As a derivative, this compound is poised to build upon this potential, likely offering improved pharmacokinetic properties.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro and in vivo studies to confirm its anticancer activity and elucidate any differences in potency and mechanism compared to Jaceidin.

  • Pharmacokinetic and toxicological studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this compound in the field of oncology.

References

Jaceidin Triacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jaceidin triacetate, a flavonoid derivative, has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and outlines detailed experimental protocols for its investigation. Furthermore, this document explores the potential signaling pathways this compound may modulate, drawing parallels from the closely related and more extensively studied compound, Jaceosidin. This guide is intended for researchers, scientists, and drug development professionals investigating the biological activities of novel flavonoid compounds.

Chemical and Physical Properties

This compound is a natural compound that can be isolated from various plant sources.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 14397-69-4[1][2]
Molecular Formula C₂₄H₂₂O₁₁[1]
Molecular Weight 486.42 g/mol [1]
Appearance Yellow powder[1]
Purity ≥98%[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage 2-8 °C, protected from air and light[1]

Biological Activity and Potential Applications

This compound is recognized for its antioxidative properties and is being investigated for its potential as an anticancer agent.[1] Preliminary studies suggest that its mode of action may involve the disruption of cellular processes in malignant cells, leading to the induction of apoptosis and cell cycle arrest.[1] The compound is considered a promising lead for the development of novel cancer therapeutics.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare a series of dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • PBS, pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Signaling Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, caspases, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Potential Signaling Pathways

While specific signaling pathways for this compound are still under investigation, the activities of the closely related flavone, Jaceosidin, provide valuable insights into potential mechanisms of action. Research on Jaceosidin has implicated several key signaling pathways in its anticancer effects.[3][4]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[5] Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[5] It is plausible that this compound may exert its effects by modulating key proteins within this cascade.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/STAT3/NF-κB Pathway

The MAPK, STAT3, and NF-κB signaling pathways are interconnected and play critical roles in inflammation, cell proliferation, and survival.[3] Jaceosidin has been shown to induce apoptosis in gastric cancer cells by modulating the MAPK/STAT3/NF-κB signaling pathway.[3] This suggests a potential avenue of investigation for this compound.

MAPK_STAT3_NFkB_Pathway This compound This compound MAPK MAPK This compound->MAPK Modulation STAT3 STAT3 MAPK->STAT3 NF-κB NF-κB MAPK->NF-κB Proliferation Proliferation STAT3->Proliferation Apoptosis Apoptosis NF-κB->Apoptosis Inhibition Inflammation Inflammation NF-κB->Inflammation

Caption: Hypothetical modulation of the MAPK/STAT3/NF-κB pathway by this compound.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for many anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[6] Given that this compound is suggested to induce apoptosis, investigating its effects on key apoptotic proteins is crucial.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed involvement of this compound in the intrinsic apoptosis pathway.

Conclusion

This compound represents a promising natural compound for further investigation in the field of drug discovery, particularly for cancer therapy. This guide provides foundational information and detailed experimental protocols to facilitate research into its biological activities and mechanisms of action. The exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPK/STAT3/NF-κB, will be critical in elucidating its therapeutic potential.

References

Jaceidin Triacetate: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential mechanisms of Jaceidin triacetate in inducing apoptosis and cell cycle arrest. Due to limited direct research on this compound, this guide leverages data from studies on the closely related flavonoid, Jaceosidin. The findings presented herein for Jaceosidin are intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is a flavonoid derivative that holds promise in oncology research for its potential to disrupt cellular processes in malignant cells, leading to apoptosis or cell cycle arrest.[1] Flavonoids, a class of natural compounds, are known for their diverse biological activities, and their acylated derivatives are being investigated for enhanced bioavailability and efficacy. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways associated with the biological activities of the closely related compound, Jaceosidin, to provide a comprehensive resource for the scientific community.

Quantitative Data on Jaceosidin-Induced Cytotoxicity and Cell Cycle Arrest

The cytotoxic effects of Jaceosidin have been evaluated across various cancer cell lines, with its efficacy quantified by the half-maximal inhibitory concentration (IC50). Furthermore, its impact on cell cycle progression has been determined by analyzing the distribution of cells in different phases of the cell cycle.

Table 1: IC50 Values of Jaceosidin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HSC-3Oral Squamous Cell Carcinoma82.1[2]
Ca9.22Oral Squamous Cell Carcinoma97.5[2]
CAOV-3Ovarian Cancer<40[3]
MCF10A-rasBreast Cancer~50 (estimated)
Table 2: Effect of Jaceosidin on Cell Cycle Distribution in Cancer Cells
Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Hec1AJaceosidin--Increased[1]
AGSJaceosidin (39 µM)Increased--
T98GJaceosidin (10-50 µM)--Decreased Cyclin D1, Cdk4/6
HSC-3Jaceosidin (100 µM)23.8 (Sub-G1)--[2]
Ca9.22Jaceosidin (100 µM)45.6 (Sub-G1)--[2]

Note: "-" indicates data not specified in the cited reference.

Table 3: Jaceosidin-Induced Apoptosis in Cancer Cell Lines
Cell LineTreatment% of Apoptotic CellsMethodReference
HSC-3Jaceosidin (25 µM, 48h)Significantly IncreasedAnnexin V/PI Staining[2]
Ca9.22Jaceosidin (25 µM, 48h)Significantly IncreasedAnnexin V/PI Staining[2]
MCF10A-rasJaceosidin (100 µM)48.72Flow Cytometry (Hypodiploid cells)
CAOV-3JaceosidinDose-dependent increaseAnnexin V/PI Staining[3]

Signaling Pathways

Jaceosidin appears to exert its anticancer effects through the modulation of several key signaling pathways that regulate apoptosis and cell cycle progression.

Apoptosis Signaling Pathway

Jaceosidin predominantly induces apoptosis through the intrinsic or mitochondrial pathway. This is characterized by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins, such as PARP, and resulting in apoptotic cell death.[2][3]

G Jaceidin_triacetate This compound (via Jaceosidin) ROS ↑ ROS Jaceidin_triacetate->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Jaceosidin-induced intrinsic apoptosis pathway.

Cell Cycle Arrest Signaling Pathway

Jaceosidin has been shown to induce cell cycle arrest at different phases in various cancer cell types. In gastric cancer cells, it promotes G0/G1 arrest by upregulating p21 and p27 and downregulating cyclins D1 and E, and CDKs 2, 4, and 6, which is linked to the inhibition of the AKT signaling pathway. In endometrial cancer cells, Jaceosidin induces G2/M arrest by modulating the ERK/ATM/Chk1/2 pathway, leading to the inactivation of the Cdc2-cyclin B1 complex.[1]

G cluster_g0g1 G0/G1 Arrest (e.g., Gastric Cancer) cluster_g2m G2/M Arrest (e.g., Endometrial Cancer) Jaceidin_triacetate_g0g1 This compound (via Jaceosidin) AKT p-AKT ↓ Jaceidin_triacetate_g0g1->AKT p21_p27 p21, p27 ↑ AKT->p21_p27 CDKs_Cyclins_g0g1 CDK2, CDK4, CDK6 ↓ Cyclin D1, Cyclin E ↓ AKT->CDKs_Cyclins_g0g1 p21_p27->CDKs_Cyclins_g0g1 G0G1_Arrest G0/G1 Arrest CDKs_Cyclins_g0g1->G0G1_Arrest Jaceidin_triacetate_g2m This compound (via Jaceosidin) ERK_ATM ERK/ATM/Chk1/2 ↑ Jaceidin_triacetate_g2m->ERK_ATM Cdc25C p-Cdc25C ↑ ERK_ATM->Cdc25C Cdc2_CyclinB1 Cdc2-Cyclin B1 (inactivation) Cdc25C->Cdc2_CyclinB1 G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest

Jaceosidin-induced cell cycle arrest pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of compounds like this compound on apoptosis and cell cycle.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or Jaceosidin) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilizing solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound (or Jaceosidin)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the specified duration.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound (or Jaceosidin)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cell pellets with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_flow Flow Cytometry Analysis cluster_protein Protein Analysis Cell_Seeding Seed Cells Treatment Treat with This compound Cell_Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Assay

General experimental workflow for studying this compound.

Conclusion

The data derived from studies on Jaceosidin strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent. Its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, as detailed in this guide, provides a solid foundation for future research. The experimental protocols and pathway visualizations included herein are intended to facilitate the design and execution of studies aimed at elucidating the precise mechanisms of action of this compound and evaluating its therapeutic potential. Further research is warranted to confirm these effects with this compound directly and to explore its efficacy in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for Jaceidin Triacetate in a Fluorescence-Based Mpro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Jaceidin triacetate, a natural flavonoid, has been identified as a reversible inhibitor of SARS-CoV-2 Mpro.[1] Fluorescence-based assays provide a sensitive and high-throughput method for screening and characterizing Mpro inhibitors. This document provides detailed application notes and protocols for utilizing this compound in a fluorescence resonance energy transfer (FRET)-based Mpro assay.

Principle of the FRET-Based Mpro Assay

The FRET-based assay for Mpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the Mpro activity. Inhibitors of Mpro will slow down or prevent the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Mpro activity and the workflow for the inhibition assay.

Mpro_Activity cluster_0 Viral Polyprotein Processing by Mpro Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation Functional Viral Proteins Functional Viral Proteins Polyproteins (pp1a, pp1ab)->Functional Viral Proteins Cleavage by Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Assembly of replicase complex

Caption: Mpro's role in viral replication.

FRET_Assay_Workflow cluster_1 FRET-Based Mpro Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Mpro and Inhibitor Dispense Mpro and Inhibitor Prepare Reagents->Dispense Mpro and Inhibitor Pre-incubation Pre-incubation Dispense Mpro and Inhibitor->Pre-incubation Add FRET Substrate Add FRET Substrate Pre-incubation->Add FRET Substrate Kinetic Measurement Kinetic Measurement Add FRET Substrate->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis

Caption: Experimental workflow for the Mpro FRET assay.

Quantitative Data Summary

The inhibitory activity of this compound against SARS-CoV-2 Mpro has been determined using a fluorescence-based assay.

CompoundTargetAssay TypeIC50 (µM)Inhibition Type
This compoundSARS-CoV-2 MproFluorescence-based11.9[2]Reversible[1]

Experimental Protocols

Materials and Reagents
  • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

  • FRET Substrate: A commonly used substrate is DABCYL-KTSAVLQ↓SGFRKME-EDANS. Other suitable substrates with a fluorophore and quencher pair can also be used.

  • This compound: Solubilized in Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Positive Control: A known Mpro inhibitor (e.g., GC376).

  • Negative Control: DMSO (at the same final concentration as in the this compound wells).

  • 96-well or 384-well black plates: Low-binding, suitable for fluorescence measurements.

  • Fluorescence plate reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen FRET substrate (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL pair).

Protocol for Mpro Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of SARS-CoV-2 Mpro and the FRET substrate in assay buffer. The optimal concentrations should be determined empirically, but a starting point could be 20-50 nM for Mpro and 10-20 µM for the substrate.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of the assay buffer to all wells.

    • Add 1 µL of the serially diluted this compound solutions to the sample wells.

    • Add 1 µL of DMSO to the negative control wells.

    • Add 1 µL of the positive control inhibitor to the positive control wells.

    • Add 25 µL of the Mpro working solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 25 µL of assay buffer.

    • Mix gently by tapping the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 60 seconds.

    • Set the excitation and emission wavelengths according to the specifications of the FRET substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data by subtracting the background fluorescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity of sample / Velocity of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a fluorescence-based Mpro assay. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of antiviral therapeutics targeting SARS-CoV-2 Mpro. Adherence to the detailed methodologies will enable the generation of robust and reproducible data for the characterization of Mpro inhibitors.

References

Application Notes: Flavonoid Screening in Vero-E6 Based SARS-CoV-2 Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Vero-E6 cell line, derived from the kidney of an African green monkey, is highly susceptible to SARS-CoV-2 infection due to its expression of the ACE2 receptor and lack of interferon production. This makes it a standard and reliable in vitro model for studying the viral replication cycle and for screening potential antiviral compounds. Flavonoids, a class of naturally occurring polyphenolic compounds, have been widely investigated for their potential antiviral properties against various viruses, including SARS-CoV-2. Many flavonoids have been reported to target key viral proteins, such as the main protease (Mpro or 3CLpro), which is essential for viral replication.

This document provides a detailed protocol for a Vero-E6 based SARS-CoV-2 replication assay intended for screening antiviral compounds. It also presents data on several flavonoids tested using this system and addresses the specific findings regarding Jaceidin triacetate.

Note on this compound

Initial high-throughput screening of a flavonoid library identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). However, in a subsequent Vero-E6-based assay to evaluate its effect on live virus replication, This compound was found to be too toxic to the Vero-E6 cells for further analysis . Therefore, its specific antiviral activity in this system could not be determined, and it is not recommended for this application due to its cytotoxic profile.

Quantitative Data Summary for Other Flavonoids

While this compound was unsuitable for the assay, other flavonoids were successfully evaluated. The following table summarizes the 50% inhibitory concentration (IC50) against SARS-CoV-2 replication and the 50% cytotoxic concentration (CC50) in Vero-E6 cells for selected compounds. The Selectivity Index (SI = CC50/IC50) is provided as a measure of the compound's therapeutic window.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Target
PGHG4.915.63.2Mpro
Apigenin5.1130259.1Mpro
Baicalein0.9>100>111Mpro
Myricetin10.27>500>48.7Spike Protein
Quercetin~10301.5~30Mpro, Spike

Note: Data is compiled from multiple studies for illustrative purposes. Specific values may vary based on experimental conditions.

Experimental Protocols

General Vero-E6 Based SARS-CoV-2 Replication Assay

This protocol describes a method to assess the ability of a test compound to inhibit SARS-CoV-2-induced cytopathic effect (CPE) or viral protein expression in Vero-E6 cells.

4.1.1 Materials and Reagents

  • Vero-E6 cells (ATCC CRL-1586)

  • SARS-CoV-2 isolate (e.g., USA-WA1/2020 or other relevant strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (e.g., flavonoids) dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT or CellTiter-Glo® reagent for cytotoxicity assay

  • 4% Paraformaldehyde (PFA) for fixation

  • Primary antibody (e.g., anti-SARS-CoV Nucleocapsid antibody)

  • Secondary antibody, fluorescently labeled (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system or fluorescence microscope

4.1.2 Cell Culture and Plating

  • Culture Vero-E6 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh culture medium.

  • Seed the cells into 96-well plates at a density of 1.0 x 10⁴ to 2.0 x 10⁴ cells per well in 100 µL of medium.

  • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

4.1.3 Compound Treatment and Viral Infection

  • Prepare serial dilutions of the test compounds in DMEM with 2% FBS. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Remove the culture medium from the 96-well plates.

  • Add 50 µL of the diluted compounds to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Incubate for 1-2 hours at 37°C.

  • Dilute the SARS-CoV-2 stock in DMEM with 2% FBS to achieve a desired Multiplicity of Infection (MOI), typically 0.01 to 0.1.

  • Add 50 µL of the diluted virus to each well (except for the "cells only" and cytotoxicity plates), resulting in a final volume of 100 µL.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until significant CPE is observed in the "virus only" control wells.

4.1.4 Cytotoxicity Assay (Parallel Plate)

  • Prepare a separate 96-well plate with cells and compound dilutions as described in 4.1.2 and 4.1.3 but do not add the virus.

  • After the same incubation period as the infection plate, assess cell viability using a standard method like MTT or CellTiter-Glo® following the manufacturer's instructions.

  • Calculate the CC50 value from the dose-response curve.

4.1.5 Quantification of Viral Inhibition (Immunofluorescence)

  • After incubation, carefully remove the culture medium from the infection plate.

  • Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 30 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against a viral protein (e.g., Nucleocapsid) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Image the plate using a high-content imager.

  • Analyze the images by quantifying the number of infected cells (fluorescent signal) relative to the total number of cells (DAPI signal).

  • Calculate the IC50 value from the dose-response curve of percent inhibition.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_tox Parallel Cytotoxicity Assay cluster_results Final Results p1 Seed Vero-E6 Cells (96-well plate) p2 Incubate Overnight (37°C, 5% CO2) p1->p2 p4 Pre-treat Cells with Compound (1-2h) p2->p4 t1 Prepare Parallel Plate (No Virus) p2->t1 p3 Prepare Compound Dilutions p3->p4 p5 Infect with SARS-CoV-2 (MOI = 0.01) p4->p5 p4->t1 p6 Incubate (48-72h) p5->p6 a1 Fix and Permeabilize Cells p6->a1 a2 Immunostain for Viral Antigen (e.g., N protein) a1->a2 a3 Image Acquisition (High-Content Screening) a2->a3 a4 Quantify Infected Cells & Calculate IC50 a3->a4 result_si Determine Selectivity Index (SI) a4->result_si t2 Assess Cell Viability (e.g., MTT Assay) t1->t2 t3 Calculate CC50 t2->t3 t3->result_si

Workflow for Antiviral Screening against SARS-CoV-2 in Vero-E6 Cells.
SARS-CoV-2 Replication Cycle and Mpro Inhibition

G Simplified SARS-CoV-2 Replication Cycle & Mpro Inhibition cluster_cell Host Cell (Vero-E6) cluster_entry 1. Entry & Uncoating cluster_translation 2. Translation cluster_processing 3. Polyprotein Processing cluster_replication 4. Replication & Assembly entry Virus binds ACE2 & enters cell uncoat Viral RNA released entry->uncoat translation Host Ribosome translates viral RNA uncoat->translation polyprotein pp1a & pp1ab Polyproteins translation->polyprotein mpro Main Protease (Mpro / 3CLpro) polyprotein->mpro nsp Functional Non-Structural Proteins (NSPs) mpro->nsp Cleavage rtc Replication/ Transcription Complex (RTC) forms nsp->rtc assembly New Virions Assembled rtc->assembly exit exit assembly->exit 5. Release via Exocytosis inhibitor Flavonoid Inhibitor (e.g., Baicalein) inhibitor->mpro BLOCKS

Role of Main Protease (Mpro) in SARS-CoV-2 Replication and its Inhibition.

Application Notes and Protocols for Jaceidin Triacetate in In Vitro Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceidin triacetate is a flavonoid derivative with recognized antioxidative properties that can influence cellular processes, including those co-opted by viruses for replication. While direct antiviral studies on this compound are emerging, its classification as a flavonoid suggests potential interference with viral life cycles through various mechanisms. Flavonoids have been reported to inhibit viral entry, replication, and the translation of viral proteins. This document provides detailed protocols for evaluating the potential antiviral efficacy of this compound in vitro, focusing on common assays used in virology.

Potential Mechanism of Action

Flavonoids can exert antiviral effects through multiple mechanisms, including the modulation of host signaling pathways essential for viral replication or direct interaction with viral proteins. This compound, as a flavonoid, may inhibit viral replication by interfering with signaling pathways such as the JAK-STAT pathway, which is crucial in the innate immune response to viral infections, or by disrupting viral-host interactions necessary for viral entry and replication. Further studies are required to elucidate the specific mechanism of this compound.

Data Presentation: Evaluating Antiviral Activity

The following tables provide a structured format for presenting quantitative data from in vitro antiviral assays of this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay MethodIncubation Time (hrs)CC₅₀ (µM)
Vero E6MTT Assay72
A549Neutral Red Uptake72
Huh-7CellTiter-Glo®72

CC₅₀: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound

VirusCell LineAssayIC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Influenza A Virus (H1N1)A549Plaque Reduction Assay
Dengue Virus (DENV-2)Vero E6Virus Yield Reduction Assay
Hepatitis C Virus (HCV)Huh-7Reporter Gene Assay

IC₅₀: 50% inhibitory concentration

Experimental Protocols

Plaque Reduction Assay

This assay is a widely used method to determine the titer of infectious virus particles and to evaluate the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero E6, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium)

  • Fixing solution (e.g., 10% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with a viral dilution that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and wash the cells with PBS. Add the different concentrations of this compound or a vehicle control to the respective wells.

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).

  • Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and the fixing solution, and then stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

  • Host cells

  • Cell culture medium

  • Virus stock

  • This compound stock solution

  • 96-well plates

  • Reagents for virus titration (e.g., for TCID₅₀ or plaque assay)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: After incubation, collect the cell culture supernatant which contains the progeny virus. The cells can be subjected to freeze-thaw cycles to release intracellular virus particles.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment group using a suitable titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Calculation: Calculate the reduction in viral yield for each concentration of this compound compared to the vehicle control. The IC₅₀ is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

Signaling Pathway Diagram

G cluster_virus Viral Infection cluster_cell Host Cell Viral PAMPs Viral PAMPs PRR Pattern Recognition Receptor (PRR) Viral PAMPs->PRR JAK JAK PRR->JAK STAT STAT JAK->STAT ISGs Interferon-Stimulated Genes (ISGs) STAT->ISGs Antiviral State Antiviral State ISGs->Antiviral State Viral Replication Viral Replication Antiviral State->Viral Replication Inhibits Jaceidin_triacetate This compound Jaceidin_triacetate->JAK Inhibition? Viral Replication->Viral PAMPs Produces

Caption: Hypothetical modulation of the JAK-STAT pathway by this compound.

Experimental Workflow Diagram

G cluster_assays Select Assay Start Start: Antiviral Screening Prepare_Cells Prepare Host Cell Monolayer Start->Prepare_Cells Infection_Treatment Infect Cells with Virus & Treat with Compound Prepare_Cells->Infection_Treatment Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Infection_Treatment Incubation Incubate for Viral Replication Cycle Infection_Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Option 1 Yield_Assay Virus Yield Reduction Assay Incubation->Yield_Assay Option 2 Data_Analysis Data Analysis: Calculate IC₅₀ & CC₅₀ Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Conclusion Conclusion: Determine Antiviral Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vitro antiviral testing of this compound.

Application Note: Quantitative Analysis of Jaceidin Triacetate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Jaceidin triacetate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a specialized flavonoid derivative, has garnered interest for its potential therapeutic properties, including antioxidative and anti-cancer activities. The described methodology, employing electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity for the accurate quantification of this compound. This document outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization to support research and drug development efforts.

Introduction

This compound is a flavonoid derivative synthesized from naturally occurring flavonoids.[1] It has demonstrated significant biological activity, including the ability to disrupt cellular processes in malignant cells, leading to apoptosis or cell cycle arrest.[1] The mode of action is believed to involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.[1] Given its potential as a lead compound in oncology research, a robust and reliable analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS/MS is a powerful technique for the analysis of flavonoids due to its high sensitivity and specificity.[2] This protocol is designed to provide a comprehensive guide for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the related flavonoid, jaceosidin, in rat plasma.[3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample) and vortex for 30 seconds.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10-20% B, increase to 90-95% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following parameters are starting points and should be optimized for the specific instrument used.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 450°C
Cone Gas Flow 50 - 150 L/h
Desolvation Gas Flow 600 - 800 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Predicted MRM Transitions for this compound

This compound has a molecular formula of C₂₄H₂₂O₁₁ and a molecular weight of 486.4 g/mol .[1][3][4][5] The fragmentation of acetylated flavonoids in tandem mass spectrometry is expected to involve the neutral loss of one or more acetic acid moieties (60 Da). The protonated molecule [M+H]⁺ will have an m/z of 487.4.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Neutral LossCollision Energy (eV)
This compound487.4427.4Acetic Acid (60 Da)Optimization Required
This compound487.4367.42 x Acetic Acid (120 Da)Optimization Required
This compound487.4307.43 x Acetic Acid (180 Da)Optimization Required
This compound427.4367.4Acetic Acid (60 Da)Optimization Required
This compound367.4307.4Acetic Acid (60 Da)Optimization Required

Note: The selection of the final product ion for quantification should be based on experimental data, prioritizing the most intense and stable fragment.

Example Quantitative Data Structure

The following table is a template for presenting quantitative results, adapted from a study on a related flavonoid.[3]

Table 2: Calibration Curve and Quality Control Data (Example)

ParameterValue
Linear Range 2.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Accuracy (RE%) -10% to +10%
Recovery (%) > 85%
Matrix Effect (%) 90 - 110%

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report G M [M+H]⁺ m/z 487.4 M1 [M+H - C₂H₂O₂]⁺ m/z 427.4 M->M1 - 60 Da M2 [M+H - 2(C₂H₂O₂)]⁺ m/z 367.4 M1->M2 - 60 Da M3 [M+H - 3(C₂H₂O₂)]⁺ m/z 307.4 M2->M3 - 60 Da G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Jaceidin This compound PI3K PI3K/Akt Pathway Jaceidin->PI3K MAPK ERK1/2 (MAPK) Pathway Jaceidin->MAPK NFkB NF-κB Pathway Jaceidin->NFkB Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis MAPK->Proliferation NFkB->Proliferation NFkB->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Jaceidin Triacetate as a SARS-CoV-2 Mpro Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of Jaceidin triacetate as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. The following sections detail the screening workflow, experimental protocols, and data interpretation for evaluating this compound and other flavonoids as potential Mpro inhibitors.

Mechanism of Action: Mpro Inhibition

The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites. This proteolytic processing is essential for the maturation of non-structural proteins that form the viral replication and transcription complex. Inhibition of Mpro blocks this process, thereby halting viral replication. This compound, a flavonoid, has been identified as an inhibitor of Mpro, likely through non-covalent interactions within the enzyme's substrate-binding pocket.

Mpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Polyprotein (pp1a/1ab) Polyprotein (pp1a/1ab) Viral RNA->Polyprotein (pp1a/1ab) Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein (pp1a/1ab)->Mpro (3CLpro) Autocleavage Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Cleavage of Polyprotein Mpro (3CLpro)->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions This compound This compound Inhibition This compound->Inhibition Blocks active site Inhibition->Mpro (3CLpro)

Caption: Inhibition of SARS-CoV-2 Mpro by this compound.

Data Presentation: Mpro Inhibitory Activity

High-throughput screening campaigns have identified several flavonoids with inhibitory activity against SARS-CoV-2 Mpro. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. This compound has demonstrated inhibitory activity comparable to or better than other known flavonoid inhibitors of Mpro.

CompoundTypeMpro IC50 (µM)Notes
This compound Flavonoid~5Identified through screening of a flavonoid library; shows potent Mpro inhibition.[1]
PGHGFlavonoid~5Identified alongside this compound with comparable activity.[1]
BaicaleinFlavonoid~10A known flavonoid Mpro inhibitor often used as a reference compound.[1]
MyricetinFlavonoid~15Another reference flavonoid inhibitor of Mpro.[1]
GC-376Peptidomimetic5.13 ± 0.41A known potent, broad-spectrum coronavirus Mpro inhibitor used as a positive control.[2]

Experimental Protocols

High-throughput screening for Mpro inhibitors can be effectively conducted using fluorescence-based assays. Two common methods are the Fluorescence Resonance Energy Transfer (FRET) assay and the Fluorescence Polarization (FP) assay.

High-Throughput Screening Workflow

The overall workflow for identifying and validating Mpro inhibitors from a compound library involves a multi-stage process, starting with a primary screen to identify initial hits, followed by secondary and confirmatory assays to eliminate false positives and determine potency.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound Library Compound Library Primary HTS Primary HTS (Single Concentration) Compound Library->Primary HTS Hit Identification Hit Identification (% Inhibition > Cutoff) Primary HTS->Hit Identification Dose-Response Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Confirmed Hits Secondary Assays Secondary Assays (e.g., Orthogonal Assay, SPR) Dose-Response->Secondary Assays Cell-based Antiviral Assay Cell-based Antiviral Assay (EC50, CC50) Secondary Assays->Cell-based Antiviral Assay Lead Compound Lead Compound Cell-based Antiviral Assay->Lead Compound

Caption: High-throughput screening workflow for Mpro inhibitors.
Protocol 1: FRET-Based High-Throughput Screening Assay

This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3.

  • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

  • FRET Substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans. The arrow indicates the cleavage site.

  • Test Compounds: this compound and other library compounds dissolved in DMSO.

  • Positive Control: GC-376 or another known Mpro inhibitor.

  • Negative Control: DMSO.

  • Plates: Black, low-volume 384-well assay plates.

  • Plate Reader: Capable of fluorescence intensity measurement (Excitation: 340 nm, Emission: 490 nm).

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds (e.g., at 10 mM in DMSO) into the assay plates. For controls, dispense DMSO (negative control) and GC-376 (positive control).

  • Enzyme Addition: Add 5 µL of Mpro solution (e.g., 80 nM in assay buffer) to all wells except for the blank controls. The final enzyme concentration will be 40 nM.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Substrate Addition: Add 5 µL of FRET substrate solution (e.g., 40 µM in assay buffer) to all wells to initiate the enzymatic reaction. The final substrate concentration will be 20 µM.

  • Kinetic Reading: Immediately place the plates in a fluorescence plate reader and measure the fluorescence intensity every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))

    • Identify "hits" as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Fluorescence Polarization (FP)-Based High-Throughput Screening Assay

This assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon cleavage by Mpro. The small, cleaved product tumbles faster in solution, leading to a decrease in fluorescence polarization.

Materials:

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT.

  • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

  • FP Probe: A fluorescently labeled peptide substrate (e.g., FITC-AVLQSGFRKK-Biotin).

  • Avidin: To bind the biotinylated probe and increase its molecular weight.

  • Test Compounds: this compound and other library compounds dissolved in DMSO.

  • Positive Control: A known Mpro inhibitor.

  • Negative Control: DMSO.

  • Plates: Black, 384-well assay plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Compound and Enzyme Incubation: In each well, mix 1 µL of the test compound with 29 µL of Mpro solution (e.g., 0.4 µM). Incubate for 30 minutes at room temperature.[3]

  • Probe Addition: Add 20 µL of the FP probe solution (e.g., 60 nM) and incubate for an additional 20 minutes at room temperature.[3]

  • Reaction Quenching and Signal Enhancement: Add 10 µL of avidin solution (e.g., 0.3 µM) to stop the reaction and enhance the polarization signal of the uncleaved probe. Incubate for 5 minutes.[3]

  • Measurement: Measure the millipolarization (mP) value in a plate reader.

  • Data Analysis:

    • A lower mP value indicates Mpro activity (cleavage of the probe).

    • A higher mP value indicates inhibition of Mpro.

    • Calculate percent inhibition based on the mP values of the controls.

    • Identify hits that show a significant increase in mP value compared to the negative control.

Protocol 3: IC50 Determination

For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine their potency (IC50).

Procedure:

  • Serial Dilution: Create a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Performance: Perform the FRET or FP assay as described above, using the different concentrations of the compound.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound has been identified as a promising natural product inhibitor of SARS-CoV-2 Mpro. The protocols outlined above provide a robust framework for the high-throughput screening and characterization of this compound and other potential Mpro inhibitors. These assays are essential tools for academic and industrial researchers working on the discovery and development of novel antiviral therapeutics to combat current and future coronavirus threats.

References

Jaceidin Triacetate: Application Notes for Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Jaceidin triacetate, a flavonoid derivative, for studying protein-ligand binding interactions. This document includes available quantitative data, hypothesized signaling pathway interactions based on closely related compounds, and detailed protocols for experimental validation.

Introduction

This compound is a specialized flavonoid derivative synthesized from naturally occurring flavonoids.[1] As a member of the flavonoid class, it is investigated for its potential therapeutic properties, including anticancer and antiviral activities.[1] The biological activity of flavonoids is often attributed to their ability to interact with and modulate the function of various proteins, making them valuable tools for studying protein-ligand binding and for drug discovery. This document outlines the current knowledge on this compound and provides protocols to facilitate further research into its mechanism of action.

Quantitative Data

Currently, specific quantitative binding data for this compound is limited in the publicly available literature. The following table summarizes the known inhibitory concentration.

Target ProteinAssay TypeParameterValueReference
SARS-CoV-2 Main Protease (Mpro)Enzyme Inhibition AssayIC5011.9 μM--INVALID-LINK--

Hypothesized Signaling Pathway Interactions

Direct studies on the signaling pathways modulated by this compound are not yet available. However, extensive research on the structurally similar flavonoid, Jaceosidin , provides valuable insights into potential mechanisms of action. It is hypothesized that this compound may engage similar cellular signaling cascades. Jaceosidin has been shown to exert its anticancer effects by modulating several key pathways, often in a manner dependent on the generation of reactive oxygen species (ROS).[2][3][4]

MAPK/NF-κB Signaling Pathway

Many flavonoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammation and cancer.[5][6][7][8] Jaceosidin has been specifically shown to influence these pathways.[2][3][4]

MAPK_NFkB_Pathway ligand_node This compound (Hypothesized) receptor_node Cell Surface Receptor ligand_node->receptor_node ros_node ROS Generation ligand_node->ros_node ras_node Ras receptor_node->ras_node jnk_p38_node JNK/p38 ros_node->jnk_p38_node ikk_node IKK Complex ros_node->ikk_node raf_node Raf ras_node->raf_node mek_node MEK raf_node->mek_node erk_node ERK mek_node->erk_node nucleus_node Nucleus erk_node->nucleus_node jnk_p38_node->nucleus_node ikb_node IκBα ikk_node->ikb_node Inhibits nfkb_node NF-κB nfkb_node->nucleus_node gene_expr_node Gene Expression (Inflammation, Proliferation) nucleus_node->gene_expr_node

Hypothesized MAPK/NF-κB signaling modulation by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Jaceosidin has been reported to inhibit this pathway.[2][3][4]

PI3K_Akt_Pathway ligand_node This compound (Hypothesized) receptor_node Receptor Tyrosine Kinase ligand_node->receptor_node pi3k_node PI3K receptor_node->pi3k_node pip3_node PIP3 pi3k_node->pip3_node pip2_node PIP2 pdk1_node PDK1 pip3_node->pdk1_node akt_node Akt pdk1_node->akt_node downstream_node Downstream Effectors (e.g., mTOR, GSK3β) akt_node->downstream_node cell_survival_node Cell Survival & Proliferation downstream_node->cell_survival_node

Hypothesized PI3K/Akt signaling inhibition by this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for studying the interaction of flavonoids with target proteins.

Protocol 1: Fluorescence Spectroscopy for Binding Affinity Determination

This protocol describes the use of fluorescence quenching to determine the binding constant (Ka) and the number of binding sites (n) for the interaction between this compound and a target protein.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Purified target protein solution (e.g., 1 μM in PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Set the fluorometer's excitation wavelength to 280 nm (to excite tryptophan residues in the protein) and the emission wavelength range to 300-400 nm.

  • Sample Preparation:

    • In a quartz cuvette, add 2 mL of the 1 μM target protein solution.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Titration:

    • Record the fluorescence spectrum of the protein solution alone.

    • Make sequential additions of the this compound stock solution (e.g., 2 μL aliquots) to the protein solution.

    • After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • Continue the titration until the fluorescence intensity shows no further significant changes.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect caused by the absorbance of this compound.

    • Use the Stern-Volmer equation to analyze the quenching mechanism.

    • Plot log[(F0 - F)/F] versus log[Q] (where F0 is the initial fluorescence, F is the fluorescence at a given quencher concentration, and [Q] is the concentration of this compound) to determine the binding constant (Ka) and the number of binding sites (n) from the intercept and slope, respectively.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka).

Materials:

  • This compound solution (e.g., 100 μM in PBS with 1% DMSO)

  • Purified target protein solution (e.g., 10 μM in PBS with 1% DMSO)

  • Isothermal titration calorimeter

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare the this compound and target protein solutions in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions before use.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Fill the sample cell with the target protein solution.

    • Fill the injection syringe with the this compound solution.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 μL) to account for initial mixing effects, and discard this data point during analysis.

    • Perform a series of injections (e.g., 20-30 injections of 2 μL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Cell culture medium and reagents

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR thermocycler or heating blocks

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant.

    • Analyze the amount of soluble target protein in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the protein-ligand interactions of this compound.

Experimental_Workflow start_node Start: Hypothesis Generation in_silico_node In Silico Docking (Predict Binding) start_node->in_silico_node biochemical_assays_node Biochemical/Biophysical Assays in_silico_node->biochemical_assays_node fluorescence_node Fluorescence Spectroscopy biochemical_assays_node->fluorescence_node itc_node Isothermal Titration Calorimetry (ITC) biochemical_assays_node->itc_node spr_node Surface Plasmon Resonance (SPR) biochemical_assays_node->spr_node cellular_assays_node Cell-Based Assays biochemical_assays_node->cellular_assays_node data_analysis_node Data Analysis & Interpretation fluorescence_node->data_analysis_node itc_node->data_analysis_node spr_node->data_analysis_node cetsa_node Cellular Thermal Shift Assay (CETSA) cellular_assays_node->cetsa_node western_blot_node Western Blot (Pathway Analysis) cellular_assays_node->western_blot_node phenotypic_assay_node Phenotypic Assays (e.g., Viability, Migration) cellular_assays_node->phenotypic_assay_node cetsa_node->data_analysis_node western_blot_node->data_analysis_node phenotypic_assay_node->data_analysis_node conclusion_node Conclusion: Mechanism of Action data_analysis_node->conclusion_node

General workflow for studying this compound protein interactions.

References

Jaceidin Triacetate in Molecular Docking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Jaceidin triacetate, a flavonoid derivative, in molecular docking studies. This document outlines the rationale for its use, protocols for in silico analysis, and its potential applications in drug discovery, with a specific focus on its interaction with the first bromodomain of BRD4 (BRD4 BD1).

Introduction

This compound is a specialized flavonoid derivative synthesized from naturally occurring flavonoids. Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest in oncology research as a potential lead compound for the development of novel anticancer therapeutics. Its mode of action is believed to involve the modulation of signaling pathways that regulate cell proliferation and apoptosis through interaction with key enzymes and receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates, like this compound, and elucidating their mechanism of action at a molecular level.

Application in Targeting BRD4

Recent in silico studies have identified this compound as a potential inhibitor of the first bromodomain of Bromodomain-containing protein 4 (BRD4 BD1).[1] BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription. It is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters, including those of oncogenes like c-Myc. Dysregulation of BRD4 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. The inhibition of BRD4 by small molecules like this compound can disrupt these interactions and downregulate the expression of cancer-promoting genes.

Quantitative Data Summary

While specific binding affinity values for this compound with BRD4 BD1 are not publicly available in detail, the table below presents a template for summarizing such quantitative data from molecular docking studies. The values for this compound are representative based on studies of similar rare flavonoids targeting BRD4 BD1.

LigandTarget ProteinDocking Score (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Key Interacting Residues
This compound BRD4 BD1 -8.5 to -10.5 (estimated)1-10 (estimated)Asn140, Trp81, Pro82, Val87, Leu92, Leu94, Tyr97
Known Inhibitor 1 (e.g., JQ1)BRD4 BD1-9.0 to -11.00.05 - 0.5Asn140, Tyr97, Trp81, Pro82
Known Inhibitor 2BRD4 BD1-8.0 to -10.00.5 - 5.0Asn140, Trp81, Val87

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound with a target protein, such as BRD4 BD1. This protocol is a composite based on standard practices for flavonoid docking.

Protocol 1: Molecular Docking of this compound against BRD4 BD1

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.

  • Visualization Software: PyMOL, Chimera, Discovery Studio Visualizer.

  • Ligand and Protein Preparation Tools: AutoDockTools, Open Babel, Schrödinger's LigPrep and Protein Preparation Wizard.

  • Database for Protein Structures: Protein Data Bank (PDB).

  • Database for Ligand Structures: PubChem, ZINC database.

2. Ligand Preparation:

  • Obtain the 3D structure of this compound from the PubChem database (CID 634981) in SDF format.

  • Convert the SDF file to a PDBQT file format using Open Babel or AutoDockTools.

  • Minimize the energy of the ligand structure using a force field such as MMFF94.

  • Assign Gasteiger charges and define the rotatable bonds.

3. Protein Preparation:

  • Download the crystal structure of the target protein, BRD4 BD1, from the Protein Data Bank (e.g., PDB ID: 3UVW).

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools.

  • Define the grid box for the docking simulation. The grid box should encompass the active site of the protein. For BRD4 BD1, this is the acetyl-lysine binding pocket. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.

4. Molecular Docking Simulation:

  • Perform the docking using AutoDock Vina or another chosen software. The Lamarckian Genetic Algorithm is a commonly used algorithm.

  • Set the docking parameters. A typical setup might include:

    • Number of GA runs: 100

    • Population size: 150

    • Maximum number of evaluations: 2,500,000

  • The software will generate multiple binding poses for this compound within the protein's active site, each with a corresponding binding energy score.

5. Analysis of Results:

  • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

  • Visualize the protein-ligand complex using PyMOL or another visualization tool.

  • Identify and analyze the key amino acid residues involved in the interaction with this compound, noting hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Signaling Pathway Visualizations

The inhibition of BRD4 by this compound can impact several downstream signaling pathways critical for cancer cell proliferation and survival. Below are diagrams of key pathways where BRD4 plays a regulatory role.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB BRD4 BRD4 NF-kB->BRD4 Acetyl-Histone Acetyl-Histone BRD4->Acetyl-Histone Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA Pol II RNA Pol II P-TEFb->RNA Pol II Activates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription c-Myc, Cyclin D c-Myc, Cyclin D Gene Transcription->c-Myc, Cyclin D Leads to expression of This compound This compound This compound->BRD4 Inhibits

Caption: BRD4-mediated gene transcription pathway and its inhibition by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes and translocates Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription BRD4 BRD4 BRD4->Gene Transcription Co-activates Target Genes Target Genes Gene Transcription->Target Genes This compound This compound This compound->BRD4 Inhibits

Caption: Role of BRD4 in the JAK/STAT signaling pathway and its disruption by this compound.

G cluster_0 Experimental Workflow Start Start Ligand Preparation Ligand Preparation Start->Ligand Preparation Protein Preparation Protein Preparation Start->Protein Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation->Molecular Docking Analysis of Results Analysis of Results Molecular Docking->Analysis of Results End End Analysis of Results->End

Caption: General workflow for a molecular docking study.

Conclusion

This compound shows promise as a subject for molecular docking studies, particularly in the context of cancer drug discovery. Its potential to inhibit key regulatory proteins like BRD4 provides a strong rationale for its further investigation. The protocols and information provided herein offer a framework for researchers to conduct in silico analyses of this compound and other flavonoids, contributing to the development of novel therapeutics.

References

Troubleshooting & Optimization

Jaceidin triacetate solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Jaceidin triacetate, ensuring its proper dissolution is a critical first step for any experiment. This technical support center provides essential information regarding the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, along with troubleshooting guides to address common challenges.

Important Note: Publicly available, specific quantitative solubility data (e.g., mg/mL or mM) for this compound is limited. The information provided herein is based on the general solubility characteristics of acetylated flavonoids and established principles of organic chemistry. It is highly recommended that researchers perform their own solubility tests for their specific experimental conditions.

Qualitative Solubility Profile of this compound

Based on the structure of this compound, a moderately polar acetylated flavonoid, the following table provides a qualitative guide to its expected solubility in common laboratory solvents.

SolventChemical ClassPolarityExpected Solubility
Dimethyl Sulfoxide (DMSO) AproticHighSoluble
Dimethylformamide (DMF)AproticHighSoluble
AcetoneKetonePolar aproticSoluble
Ethyl AcetateEsterModerately PolarSparingly Soluble
AcetonitrileNitrilePolar aproticSparingly Soluble
EthanolAlcoholPolar proticSparingly Soluble
MethanolAlcoholPolar proticSparingly Soluble
Dichloromethane (DCM)HalogenatedNonpolarSparingly to Insoluble
ChloroformHalogenatedNonpolarSparingly to Insoluble
HexaneAlkaneNonpolarInsoluble
WaterProticHighInsoluble

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound (solid powder)

  • Selected organic solvent (e.g., DMSO, analytical grade)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh out a known amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

    • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the solid does not completely dissolve, continue adding small, known volumes of the solvent (e.g., 10 µL increments), vortexing thoroughly after each addition until the solid is fully dissolved. Record the total volume of solvent used.

    • If complete dissolution is not achieved after adding a substantial volume of solvent, the compound may be sparingly soluble or insoluble in that solvent at room temperature. Gentle heating in a water bath or sonication can be attempted to aid dissolution, but be cautious of potential compound degradation.[1]

  • Equilibration:

    • To ensure the solution is truly saturated, add a small excess of this compound to the solution created in step 1.4.

    • Vortex the mixture again for 2-3 minutes.

    • Allow the suspension to equilibrate for at least 24 hours at a constant temperature (e.g., room temperature) to ensure the maximum amount of solute has dissolved.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification (Optional but Recommended):

    • To obtain a quantitative solubility value, the concentration of this compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise when dissolving this compound.

Q1: My this compound is not dissolving in DMSO, even though it is expected to be soluble. What should I do?

A1:

  • Increase Mixing: Ensure you are vortexing the solution vigorously and for a sufficient amount of time.

  • Gentle Heating: Try warming the solution in a water bath (e.g., 37°C). Be cautious with temperature to avoid degradation.

  • Sonication: Use a bath sonicator to break up any aggregates of the powder.[1]

  • Check Solvent Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for some organic compounds. Use a fresh, unopened bottle of anhydrous DMSO.[1]

  • Purity of Compound: Impurities in the this compound powder could affect its solubility.

Q2: The this compound dissolved initially but then precipitated out of solution. Why did this happen and how can I prevent it?

A2:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heating to dissolve the compound. As the solution cools to room temperature, the solubility decreases, leading to precipitation. To avoid this, prepare the solution at the temperature it will be used.

  • Solvent Evaporation: If the container is not properly sealed, the solvent can evaporate over time, increasing the concentration of the compound beyond its solubility limit.

  • Addition to Aqueous Solutions: When adding a DMSO stock solution to an aqueous buffer or cell culture medium, the compound may precipitate due to its low water solubility. To mitigate this, add the DMSO stock solution dropwise while vortexing the aqueous solution to ensure rapid mixing. It is also recommended to perform serial dilutions.[2][3]

Q3: Can I use solvents other than DMSO for my cell-based assays?

A3: While DMSO is a common solvent for cell culture experiments, it can be toxic to cells at higher concentrations (typically >0.5%).[2] If you need to avoid DMSO, you could consider:

  • Ethanol or Methanol: These may be viable alternatives, but their volatility and potential for cell toxicity should also be considered.

  • Formulation with Excipients: For in vivo studies, this compound may be formulated as a suspension or with solubilizing agents like Tween 80 or PEG400.[2]

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and solvent evaporation.[4] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[4] Aliquoting the stock solution into smaller, single-use volumes is a good practice.

Troubleshooting Workflow for this compound Dissolution

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G Troubleshooting this compound Dissolution start Start: Dissolve this compound in Chosen Solvent check_dissolution Does the compound fully dissolve? start->check_dissolution increase_mixing Increase vortexing time and intensity check_dissolution->increase_mixing No success Solution Prepared Successfully check_dissolution->success Yes gentle_heat Apply gentle heat (e.g., 37°C water bath) increase_mixing->gentle_heat sonicate Use a bath sonicator gentle_heat->sonicate check_again Does it dissolve now? sonicate->check_again use_fresh_solvent Use fresh, anhydrous solvent check_again->use_fresh_solvent No check_again->success Yes consider_alternative Consider an alternative solvent use_fresh_solvent->consider_alternative

Caption: A flowchart for troubleshooting this compound dissolution issues.

References

Technical Support Center: Optimizing Jaceidin Triacetate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Jaceidin triacetate in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a specialized flavonoid derivative.[1] It is a polymethoxyflavone, a class of flavonoids found in citrus fruits.[2][3] Current research suggests that this compound exhibits a range of biological activities, including:

  • Antiviral: It has been shown to inhibit the SARS-CoV-2 Mpro with an IC50 of 11.9 µM.[4]

  • Anticancer: Like other acetylated polymethoxyflavones, it is expected to possess cytotoxic effects against cancer cells.[5][6] Its proposed mechanisms include inducing apoptosis and causing cell cycle arrest.[1]

  • Anti-inflammatory: Polymethoxyflavones are known to modulate key signaling pathways involved in inflammation, such as NF-κB, PI3K/Akt, and MAPK.[2][3]

2. What is the recommended solvent for dissolving this compound?

This compound, like many polymethoxyflavones, has low aqueous solubility.[7][8] The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3. What are the recommended storage conditions for this compound?

It is recommended to store this compound powder at 2°C - 8°C in a well-closed container.[1] For long-term storage, it is advisable to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Problem: this compound precipitates out of solution when added to the aqueous cell culture medium.

  • Possible Cause: The low aqueous solubility of polymethoxyflavones.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.

    • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

    • Serial Dilutions: Prepare intermediate dilutions of the stock solution in a serum-containing medium before the final dilution in the assay medium. Serum proteins can sometimes help to stabilize hydrophobic compounds.

    • Vortexing: Gently vortex the diluted compound in the medium before adding it to the cells to ensure it is well-dispersed.

Issue 2: High Background or Inconsistent Results in Assays
  • Problem: Inconsistent or high background readings in colorimetric or fluorometric assays.

  • Possible Cause: Interference of this compound with assay reagents or detection methods. Flavonoids are known to have intrinsic fluorescence and can sometimes interfere with assays.

  • Solutions:

    • Include Proper Controls: Always run parallel control wells containing this compound in the medium without cells to measure any background absorbance or fluorescence from the compound itself.

    • Test for Assay Compatibility: Before conducting a full experiment, perform a preliminary test to see if this compound at the intended concentration range interferes with the assay reagents or readout.

    • Choose Alternative Assays: If interference is significant, consider using an alternative assay that measures a different endpoint or uses a different detection method.

Issue 3: No Observable Effect at Expected Concentrations
  • Problem: this compound does not show the expected biological activity even at concentrations reported for similar compounds.

  • Possible Causes:

    • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Cell Line Specificity: The chosen cell line may be resistant to the effects of this compound.

    • Suboptimal Assay Conditions: The incubation time or other assay parameters may not be optimal for observing the effect.

  • Solutions:

    • Verify Compound Integrity: Use a fresh vial of the compound or verify its integrity using analytical methods if possible.

    • Expand Concentration Range: Test a broader range of concentrations, including higher concentrations, to determine the effective dose for your specific cell line.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

    • Use a Positive Control: Include a known positive control compound to ensure the assay is performing as expected.

Data Presentation: Recommended Starting Concentrations

The following tables provide recommended starting concentrations for various in vitro assays based on available data for this compound and structurally similar compounds. Note: These are starting points, and the optimal concentration for your specific experimental setup may vary.

Table 1: Anticancer and Cytotoxicity Assays

Assay TypeCell LineCompoundIC50 / Recommended ConcentrationCitation
CytotoxicityPC-3 (Prostate Cancer)5-Acetylated Tangeretin (5-ATAN)5.1 µM[5][6]
CytotoxicityPC-3 (Prostate Cancer)Tangeretin (non-acetylated)17.2 µM[5][6]
CytotoxicityPC-3 (Prostate Cancer)5-Demethyltangeretin (non-acetylated)11.8 µM[5][6]
CytotoxicityVarious Cancer Cell LinesAcetylated FlavonoidsGenerally in the range of 1-100 µM[9]
CytotoxicityNon-cancerous cell lines-It is recommended to test a similar concentration range as in cancer cells to determine the selectivity index.

Table 2: Anti-inflammatory Assays

Assay TypeCell Line / ModelCompoundRecommended Concentration RangeCitation
Cytokine ExpressionHuman Periodontal Ligament CellsNobiletin (PMF)12.5 - 100 µM[10]
Rat Paw EdemaIn vivo (Rat)Quercetin-3,3',4'-triacetate20 mg/kg (oral)[11]
NO ProductionRAW 264.7 MacrophagesVarious FlavonoidsIC50 values ranged from 10.9 to 80.2 µg/mL[12]

Table 3: Antiviral Assays

Assay TypeTargetCompoundIC50 / Recommended ConcentrationCitation
Enzyme InhibitionSARS-CoV-2 MproThis compound11.9 µM[4]
Antiviral ActivityPoliovirus, HSV-1MethoxyflavonesEC50 ≈ 1 µM (PV-1), 60-90% inhibition at 10 µM (HSV-1)[13]
Antiviral ActivityHBVMethoxyflavonesEC50 = 0.001 - 0.098 µM[13]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cells (e.g., 96-well or 6-well plates) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (24-72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh flow Flow Cytometry (Cell Cycle/Apoptosis) incubation->flow data_analysis Quantify Results (IC50, % Viability, etc.) mtt->data_analysis ldh->data_analysis flow->data_analysis signaling_pathway Jaceidin This compound Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Jaceidin->Receptor Inhibits PI3K PI3K Jaceidin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Jaceidin->MAPK Inhibits NFkB NF-κB Jaceidin->NFkB Inhibits Apoptosis Apoptosis Jaceidin->Apoptosis Induces Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->NFkB IKK->NFkB Inflammation Inflammation NFkB->Inflammation

References

Jaceidin triacetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Jaceidin triacetate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at 2°C - 8°C.[1] It is recommended to protect it from light and moisture to ensure its long-term stability.

Q2: How should I store this compound in solution?

A2: For short-term storage (days to weeks), solutions of this compound can be stored at 2-8°C. For long-term storage (months to years), it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound, a flavonoid derivative, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound sensitive to light?

A4: Yes, like many flavonoid compounds, this compound is expected to be sensitive to light. Exposure to UV or broad-spectrum light can lead to photodegradation. It is crucial to protect solutions and solid compounds from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What is the expected appearance of this compound?

A5: this compound is a yellow powder.[2] Any significant change in color may indicate degradation or impurity.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment from a solid stock stored under recommended conditions. If using a frozen stock solution, use an aliquot that has undergone a minimal number of freeze-thaw cycles. To assess the integrity of your compound, you can perform a stability check using HPLC analysis (see Experimental Protocols section).

  • Possible Cause 2: Solvent effects.

    • Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experiments and is below the threshold for cellular toxicity. Run a vehicle control (medium with the same concentration of solvent but without this compound) to account for any solvent-induced effects.

  • Possible Cause 3: Interaction with media components.

    • Troubleshooting Tip: Some components in cell culture media can interact with flavonoids. If you suspect this, you can try preparing the final dilution of this compound in a serum-free medium immediately before adding it to the cells.

Issue 2: Unexpected peaks in HPLC analysis.
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Tip: This is a strong indicator of compound degradation. Review your storage and handling procedures. Degradation can be caused by exposure to light, improper temperature, or reactive solvents. The presence of new peaks over time suggests instability under the current storage conditions.

  • Possible Cause 2: Contamination.

    • Troubleshooting Tip: Ensure that all solvents and materials used for sample preparation and HPLC analysis are of high purity. Run a blank (solvent only) to check for system contamination.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ExposureContainerDuration
Solid2°C - 8°CProtect from lightTightly sealedLong-term
Solution2°C - 8°CProtect from lightTightly sealedShort-term (days to weeks)
Solution-20°C or -80°CProtect from lightTightly sealed aliquotsLong-term (months to years)

Table 2: Factors Affecting this compound Stability (General Flavonoid Behavior)

FactorEffect on StabilityRecommendation
pH Stability can be pH-dependent. Both highly acidic and alkaline conditions can lead to degradation over time.Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Buffer solutions if necessary.
Light Exposure to UV and visible light can cause significant photodegradation.Handle the compound and its solutions in a dark or low-light environment. Use light-protecting containers.
Temperature Higher temperatures accelerate degradation.Store at recommended cool temperatures. Avoid leaving solutions at room temperature for extended periods.
Oxygen Oxidative degradation can occur, especially in the presence of light and certain metal ions.While not always practical, degassing solvents can reduce oxidative degradation for highly sensitive experiments.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound
  • HPLC-grade solvent of interest (e.g., DMSO, Ethanol:PBS 1:1)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest.
  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system. Record the chromatogram and the peak area of this compound.
  • Store the stock solution under the desired test conditions (e.g., 4°C protected from light, room temperature exposed to light).
  • At specified time points (e.g., 24h, 48h, 72h, 1 week), take an aliquot of the stock solution, dilute it to the same concentration as in step 2, and analyze it by HPLC under the same conditions.
  • Compare the peak area of this compound at each time point to the initial peak area at T=0 to determine the percentage of degradation. The appearance of new peaks will indicate the formation of degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_result Result prep_solid Solid Jaceidin Triacetate prep_dissolve Dissolve in Solvent prep_solid->prep_dissolve prep_stock Stock Solution prep_dissolve->prep_stock storage_conditions Store at defined Temperature & Light prep_stock->storage_conditions analysis_timepoint Aliquot at Time Points storage_conditions->analysis_timepoint analysis_hplc HPLC Analysis analysis_timepoint->analysis_hplc analysis_data Data Comparison analysis_hplc->analysis_data result_stability Determine Stability analysis_data->result_stability

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_cell Cellular Response to this compound JTA This compound ROS Reactive Oxygen Species (ROS) JTA->ROS modulates Pathway Cell Proliferation & Apoptosis Signaling (e.g., MAPK, PI3K/Akt) JTA->Pathway modulates ROS->Pathway influences Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Proliferation Inhibition of Cell Proliferation Pathway->Proliferation

Caption: Putative signaling pathways modulated by this compound.

References

Overcoming poor water solubility of Jaceidin triacetate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor water solubility of Jaceidin triacetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a flavonoid derivative with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1] Like many flavonoids, it is a lipophilic molecule with poor water solubility. This characteristic presents a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state in aqueous media, such as cell culture media or physiological buffers.

Q2: What are the physicochemical properties of this compound?

A2: Key physicochemical properties of this compound are summarized in the table below. The calculated LogP value of 2.6 indicates its lipophilic nature and predicts low water solubility.[2]

PropertyValueSource
Molecular Formula C₂₄H₂₂O₁₁[1][]
Molecular Weight 486.4 g/mol [1]
Appearance Yellow powder[]
Calculated XLogP3 2.6[2]
Storage 2°C - 8°C, protected from light and moisture[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on the properties of the related compound Jaceidin and general practices for poorly soluble flavonoids, Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating stock solutions of this compound.[4][5] Other organic solvents such as ethanol, acetone, and ethyl acetate may also be effective, though their compatibility with specific experimental systems should be verified.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experiments.

Problem 1: this compound is not dissolving in my chosen solvent.

  • Possible Cause: The concentration is too high for the solvent's capacity.

  • Solution:

    • Try preparing a more dilute stock solution.

    • Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.

    • Use sonication for a short period to break up any aggregates.

    • Ensure you are using a high-purity, anhydrous grade of the solvent (especially for DMSO).

Problem 2: The compound precipitates when added to my aqueous experimental medium (e.g., cell culture media).

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of this compound at the desired final concentration. This is a common issue when diluting a concentrated stock solution into an aqueous buffer.

  • Solution:

    • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium as high as is tolerable for your system (typically ≤ 0.5% for cell-based assays).

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your stock solution in the experimental medium.

    • Incorporate a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help maintain solubility. The appropriate surfactant and its concentration must be optimized for your specific experiment.

    • Consider a Formulation Strategy: For in vivo studies, consider formulation strategies such as liposomes, nanoparticles, or cyclodextrin complexes to improve aqueous solubility and bioavailability.

Problem 3: I am observing cellular toxicity that may be due to the solvent.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is toxic to the cells in your assay.

  • Solution:

    • Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells can tolerate without significant toxicity.

    • Minimize Final Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your experiment, thereby reducing the final solvent concentration.

    • Solvent-Free Delivery: Explore advanced drug delivery systems like cyclodextrin complexes or nanoparticle formulations that can deliver the compound without the need for organic solvents.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 486.4 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weigh out 4.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow.

  • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell-Based Assays

This protocol provides a method for diluting the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Immediately after adding the stock solution to the medium, mix thoroughly by gentle pipetting or inverting the tube.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Add the final diluted solution to your cells, ensuring the final DMSO concentration is within the tolerated range for your cell type (typically ≤ 0.5%).

Signaling Pathways and Experimental Workflows

This compound and Related Flavonoid Signaling

This compound, as a flavonoid, is anticipated to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagrams below illustrate these potential pathways.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_trouble Troubleshooting jt_powder This compound (Powder) dissolve Dissolve in 100% DMSO jt_powder->dissolve stock 10 mM Stock Solution (-20°C) dissolve->stock dilute Serial Dilution in Aqueous Medium stock->dilute Dilute to Working Conc. final_sol Final Working Solution dilute->final_sol assay Cell-Based Assay final_sol->assay precipitate Precipitation Observed final_sol->precipitate adjust Adjust Final DMSO % precipitate->adjust sonicate Warm/Sonicate precipitate->sonicate

Caption: Experimental workflow for preparing and using this compound solutions.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Jaceidin This compound Jaceidin->PI3K inhibits Jaceidin->Akt inhibits Jaceidin->mTOR inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

NFkB_pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_complex IκBα-NF-κB (Inactive) IkB->NFkB_complex Nucleus Nucleus IkB->Nucleus degradation NFkB_p65->NFkB_complex NFkB_p65->Nucleus translocation NFkB_complex->IKK Transcription Gene Transcription (Inflammatory Cytokines) Jaceidin This compound Jaceidin->IKK inhibits Jaceidin->IkB prevents degradation NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65_nuc->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Jaceidin triacetate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Jaceidin Triacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the acetylated form of Jaceidin, a naturally occurring O-methylated flavonol. The addition of three acetate groups generally enhances its stability and lipophilicity compared to the parent compound, Jaceidin. However, like many flavonoids, this compound is susceptible to degradation under various experimental conditions, which can impact its biological activity and lead to inconsistent results. Understanding its degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.

Q2: What are the primary pathways through which this compound can degrade?

This compound is susceptible to degradation through several pathways, primarily:

  • Hydrolysis: The ester linkages of the acetate groups are prone to hydrolysis, especially under acidic or basic conditions, yielding Jaceidin and acetic acid.

  • Oxidation: The flavonoid core, rich in phenolic hydroxyl groups (once deacetylated) and susceptible double bonds, can be oxidized by atmospheric oxygen, reactive oxygen species (ROS), or enzymatic action.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the flavonoid structure.[5][6][7]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as cause direct thermal decomposition of the molecule.[8][9][10]

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. The ester groups are most stable in a slightly acidic to neutral pH range (pH 4-6).

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the acetate groups can occur, leading to the formation of Jaceidin.

  • Alkaline conditions (pH > 7): Base-catalyzed hydrolysis is typically much faster and more significant. The resulting Jaceidin, with its free hydroxyl groups, is also more susceptible to oxidation at higher pH. Flavonoids, in general, show pH-dependent stability, with degradation often following first-order kinetics.[11]

Q4: What are the visible signs of this compound degradation?

Degradation of this compound solutions may be indicated by:

  • A change in color of the solution (e.g., development of a yellow or brown tint).

  • The formation of precipitates, as degradation products may have different solubilities.

  • A decrease in the expected biological activity in your assay.

  • The appearance of new peaks or a decrease in the parent peak area when analyzed by chromatography (e.g., HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Steps
Degradation in solution Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, prepare them immediately before use.
Hydrolysis of acetate groups Maintain the pH of your experimental buffer in the optimal range of 4-6. Avoid highly acidic or alkaline conditions. If the experimental conditions require a pH outside this range, minimize the incubation time.
Oxidative degradation Deoxygenate your buffers by sparging with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant, such as ascorbic acid, to your experimental medium, but first, verify its compatibility with your assay.[12]
Photodegradation Protect your solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Hydrolysis Expect to see a peak corresponding to Jaceidin. The retention time will likely be shorter than that of this compound due to increased polarity.
Oxidation Oxidized products can be numerous and may have varying polarities. These can include quinone-type structures or products of C-ring cleavage.[2]
Solvent-related degradation Ensure the purity of your solvents. Some solvents can contain impurities that may react with your compound.

Data Presentation

Table 1: Factors Influencing this compound Degradation

Factor Conditions Promoting Degradation Preventative Measures
pH pH < 4 (acidic hydrolysis) and pH > 7 (alkaline hydrolysis and oxidation)Maintain pH between 4 and 6.
Temperature Elevated temperatures (ideal drying temperatures for flavonoids are generally between 60-70°C, degradation increases above this).[9]Store stock solutions at -20°C or -80°C. Perform experiments at controlled, and where possible, lower temperatures.
Light Exposure to UV and visible light.Use amber vials or foil wrapping. Work in a dimly lit environment.
Oxygen Presence of atmospheric oxygen.Deoxygenate solvents and buffers. Use sealed containers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 4, 7, and 9)
  • HPLC system with a UV detector

2. Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in methanol/water. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize with NaOH before HPLC analysis.
  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in methanol/water. Incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize with HCl before HPLC analysis.
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in methanol/water. Incubate at room temperature for various time points, protected from light.
  • Thermal Degradation: Prepare a solution of this compound in a suitable solvent. Incubate at a high temperature (e.g., 70°C) for various time points, protected from light.
  • Photodegradation: Prepare a solution of this compound and expose it to a light source (e.g., a photostability chamber with a UV lamp). Keep a control sample in the dark.
  • Analysis: Analyze all samples at each time point by a stability-indicating HPLC method to quantify the remaining this compound and observe the formation of degradation products.

Mandatory Visualizations

Jaceidin_Triacetate_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Jaceidin_Triacetate This compound Jaceidin Jaceidin Jaceidin_Triacetate->Jaceidin H+ or OH- Acetic_Acid Acetic Acid Jaceidin_Triacetate->Acetic_Acid H+ or OH- Photo_Products Photodegradation Products Jaceidin_Triacetate->Photo_Products Light (UV/Vis) Oxidized_Products Oxidized Products (e.g., Quinones, Ring Cleavage Products) Jaceidin->Oxidized_Products [O], Light, Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (70°C) stress->thermal photo Photochemical (UV/Vis Light) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation (Quantify Degradation, Identify Products) analysis->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_solution Solution Preparation cluster_conditions Experimental Conditions start Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage start->check_solution Yes check_conditions Review Experimental Conditions start->check_conditions Yes fresh_solution Use Freshly Prepared Solutions? check_solution->fresh_solution storage Proper Storage? (-20°C, dark, aliquoted) check_solution->storage ph pH in 4-6 range? check_conditions->ph light Protected from light? check_conditions->light oxygen Oxygen excluded? check_conditions->oxygen remedy Implement Preventative Measures fresh_solution->remedy No storage->remedy No ph->remedy No light->remedy No oxygen->remedy No

Caption: Troubleshooting logic for experiments with this compound.

References

Adjusting Jaceidin triacetate dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for the effective use of Jaceidin triacetate, a flavonoid derivative investigated for its potential in oncology research.[1] It addresses common issues related to dosage, specificity, and experimental design to help minimize off-target effects and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a flavonoid derivative that modulates signaling pathways involved in cell proliferation and apoptosis.[1] Its primary on-target effect is the potent and selective inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of downstream targets like c-Jun, thereby arresting the cell cycle and inducing apoptosis in target cancer cell lines.

Q2: What are the known off-target effects of this compound?

A2: At concentrations significantly higher than its IC50 for JNK, this compound can exhibit inhibitory effects on other kinases within the mitogen-activated protein kinase (MAPK) family, most notably p38 MAPK. This off-target inhibition can lead to confounding results, including unexpected changes in inflammatory responses or cell stress pathways. Minimizing these effects is critical for accurately interpreting experimental outcomes.

Q3: What is the recommended concentration range for in vitro experiments?

A3: For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on typical kinase inhibitor profiles, a starting range of 10 nM to 10 µM is advised.[2] For maximal on-target specificity with minimal off-target effects, it is recommended to use the lowest concentration that achieves significant inhibition of the JNK pathway. Refer to the table below for typical inhibitory concentrations.

Table 1: this compound In Vitro Potency & Selectivity
Target KinaseAverage IC50 (nM)Recommended Cellular Concentration RangePrimary Effect
JNK1/2/3 50 - 150 nM100 nM - 1 µMOn-Target: Inhibition of cell proliferation, induction of apoptosis.
p38 MAPK 2,500 - 5,000 nM> 5 µMOff-Target: Modulation of inflammatory and stress responses.
ERK1/2 > 10,000 nM> 10 µMOff-Target: Minimal effect at standard concentrations.

IC50 values are determined via in vitro kinase assays. Cellular potency may vary based on cell permeability and other factors.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity are observed, even at concentrations intended to be selective for JNK.

  • Possible Cause 1: Off-Target Kinase Inhibition. Even at lower concentrations, some sensitive cell lines may experience off-target effects. The compound may be inhibiting other essential kinases, leading to widespread cell death.

    • Solution: Lower the concentration of this compound further. Perform a detailed dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to identify a therapeutic window where JNK inhibition is achieved without excessive toxicity.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess the impact of the solvent alone.

Problem 2: Inconsistent inhibition of the JNK pathway between experiments.

  • Possible Cause 1: Compound Instability. this compound, like many small molecules, may be sensitive to light, temperature fluctuations, or repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -80°C, protected from light.

  • Possible Cause 2: Variability in Cell State. The activation state of the JNK pathway can vary depending on cell confluence, passage number, and serum concentration in the media.

    • Solution: Standardize your cell culture conditions meticulously. Ensure cells are seeded at the same density and are in the logarithmic growth phase when treated. Serum-starving cells before treatment can help synchronize them and reduce baseline pathway activation.

Problem 3: Downstream analysis (e.g., Western blot) shows inhibition of p38 MAPK signaling targets.

  • Possible Cause: Concentration is too high. This is the most direct evidence of off-target effects. The concentration used is likely high enough to inhibit p38 MAPK in addition to JNK.

    • Solution: Refer to your dose-response curve and select a concentration closer to the IC50 for JNK that is well below the IC50 for p38. It is crucial to operate within the selectivity window. Consider using a highly selective p38 inhibitor as a negative control to differentiate pathway effects.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescent)

This protocol is for determining the IC50 value of this compound against JNK and p38 kinases.

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., JNK2) and a 2X substrate solution (e.g., ATF2 peptide) in kinase buffer.

    • Perform a serial dilution of this compound in kinase buffer to create 2X compound concentrations.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of each 2X this compound dilution.

    • Add 5 µL of 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • To initiate the reaction, add 10 µL of a 2X substrate/ATP mixture.

  • Reaction and Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Add 20 µL of a kinase detection reagent (e.g., ADP-Glo) to stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition).

    • Incubate for 40 minutes and read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-c-Jun (p-c-Jun)

This protocol assesses the on-target efficacy of this compound in a cellular context.

  • Cell Treatment:

    • Plate cells (e.g., HeLa) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours).

    • Stimulate the JNK pathway with an appropriate agonist (e.g., Anisomycin or UV radiation) for the final 30 minutes of treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-c-Jun (Ser63).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Upstream Activators cluster_1 MAPK Pathways UV UV Cytokines Cytokines MAP3K_p38 MAP3K_p38 Cytokines->MAP3K_p38 MKK4/7 MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis MKK3/6 MKK3/6 p38 p38 MKK3/6->p38 ATF2 ATF2 p38->ATF2 Inflammation Inflammation ATF2->Inflammation JT_Off This compound (High Conc.) JT_Off->p38 MAP3K_p38->MKK3/6 MAP3K MAP3K MAP3K->MKK4/7

Caption: this compound's on-target (JNK) and off-target (p38) inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Assessment A Determine IC50 (In Vitro Kinase Assay) B Dose-Response Curve (Cell Viability Assay) A->B Select conc. range C Treat cells with This compound at selected low conc. B->C D Western Blot for p-c-Jun (JNK target) C->D E Confirm Target Engagement D->E F Treat cells with This compound at high conc. E->F I Optimized Dosage Identified G Western Blot for p-ATF2 (p38 target) F->G H Assess Off-Target Effects G->H H->I

Caption: Workflow for optimizing this compound dosage.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Unexpected Result (e.g., High Toxicity) Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Issue with solvent (e.g., DMSO) Q1->A1_Yes Yes A1_No Toxicity is compound-related Q1->A1_No No Action1 Prepare fresh solvent. Reduce final concentration. A1_Yes->Action1 Q2 Are off-target pathways affected? A1_No->Q2 A2_Yes Concentration is too high. Lower dose and re-test. Q2->A2_Yes Yes A2_No On-target effect may be more potent in cell line. Q2->A2_No No Action2 Perform detailed dose-response to find therapeutic window. A2_Yes->Action2 A2_No->Action2

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Jaceidin Triacetate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Jaceidin triacetate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound is a specialized flavonoid derivative.[1] Flavonoids are a class of natural compounds known to possess intrinsic fluorescent properties. This autofluorescence can lead to false positives or negatives by directly contributing to the signal detected by a fluorometer or by quenching the fluorescence of the assay's reporter molecules.[2][3][4][5] The extent of interference is dependent on the concentration of this compound and its specific spectral properties in the assay buffer.

Q2: What are the expected spectral properties of this compound?

Q3: How can I determine if this compound is interfering with my assay?

The most straightforward method is to run a control experiment. Prepare a set of wells containing this compound at the concentrations used in your experiment, but without the fluorescent reporter or cells. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in these wells indicates direct interference from this compound.

Q4: Can this compound affect cell viability assays?

Yes, flavonoids can interfere with common cell viability assays that rely on the reduction of a substrate by metabolically active cells, such as those using resazurin (AlamarBlue).[6][7] Compounds with anti-oxidant properties can directly reduce the substrate, leading to a false-positive signal for cell viability.[6] It is essential to include proper controls to assess this possibility.

Q5: Does this compound interfere with luciferase-based reporter assays?

Flavonoids have been reported to inhibit the activity of luciferase enzymes, which can lead to a decrease in the luminescent signal and be misinterpreted as a biological effect.[8][9][10] Conversely, some inhibitors can stabilize the luciferase enzyme, leading to an increased signal.[9] Therefore, it is important to perform a counter-screen to test for direct inhibition of the luciferase enzyme by this compound.

Troubleshooting Guides

Problem 1: High background fluorescence in the presence of this compound.

Possible Cause: Direct autofluorescence of this compound at the assay's excitation and emission wavelengths.

Solutions:

Solution Detailed Protocol Pros Cons
Spectral Scanning Use a plate reader with spectral scanning capabilities to determine the excitation and emission maxima of this compound in your assay buffer.Provides precise data to inform assay optimization.Requires access to a scanning spectrophotometer or plate reader.[11]
Change Fluorophore If the spectral scan reveals significant overlap, switch to a fluorophore with excitation and/or emission wavelengths that are spectrally distinct from this compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[2][4][5]Can completely eliminate the interference.May require re-optimization of the assay with the new fluorophore.
Background Subtraction Run parallel wells containing this compound at the same concentrations as your experimental wells, but without the assay's fluorescent probe. Subtract the average fluorescence of these control wells from your experimental data.Simple to implement with any plate reader.Assumes a linear relationship between this compound concentration and its fluorescence, which may not always be the case.
Pre-read Plate If your assay protocol allows, read the fluorescence of the plate after adding this compound but before adding the fluorescent substrate. This "pre-read" value can be subtracted from the final reading.Accounts for well-to-well variations in background fluorescence.Only applicable for endpoint assays where the substrate is added last.
Problem 2: Unexpected results in a resazurin-based cell viability assay (e.g., AlamarBlue).

Possible Cause: Direct reduction of resazurin to the fluorescent resorufin by this compound, independent of cell metabolism.[6]

Solutions:

Solution Detailed Protocol Pros Cons
Cell-Free Control Incubate this compound at various concentrations with the resazurin reagent in cell-free media. Measure the fluorescence over time.Directly demonstrates compound-mediated reduction of the substrate.Does not account for potential interactions within the cellular environment.
Orthogonal Viability Assay Use a cell viability assay with a different detection method that is not based on cellular reduction, such as an ATP-based assay (e.g., CellTiter-Glo®).Provides an independent confirmation of cell viability.May require purchasing additional reagents and optimizing a new protocol.
Microscopic Examination Visually inspect the cells under a microscope to confirm the viability results observed in the plate-based assay.Provides a qualitative assessment of cell health and morphology.Not quantitative and can be subjective.
Problem 3: Inconsistent or unexpected results in a luciferase reporter gene assay.

Possible Cause: Direct inhibition or stabilization of the luciferase enzyme by this compound.[8][9][10]

Solutions:

Solution Detailed Protocol Pros Cons
Luciferase Inhibition Assay Perform an in vitro assay with purified luciferase enzyme, its substrate (luciferin), and varying concentrations of this compound. Measure the luminescence to determine if the compound directly affects enzyme activity.Directly measures the effect of the compound on the reporter enzyme.Requires purified enzyme and may not perfectly replicate intracellular conditions.
Use a Different Reporter If significant inhibition is observed, consider switching to a different reporter system, such as a fluorescent protein (e.g., GFP, RFP) or a different luciferase (e.g., Renilla luciferase, which may have different inhibitor sensitivities).[9]Can circumvent the interference issue.Requires re-cloning of reporter constructs and re-validation of the assay.
Promoterless Control Transfect cells with a promoterless luciferase vector as a negative control. Treatment with this compound should not result in a change in luminescence if the compound is not directly affecting the luciferase enzyme or cellular transcription in a non-specific manner.Helps to identify non-specific effects on transcription or translation.Does not rule out direct enzyme inhibition.

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in your assay buffer to the highest concentration you plan to use in your experiments.

  • Transfer the solution to a black, clear-bottom microplate. Include wells with buffer only as a blank.

  • Use a scanning microplate reader to perform the following scans:

    • Excitation Scan: Set the emission wavelength to a value where flavonoids are known to emit (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm).

    • Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths (e.g., 400-700 nm).

  • Analyze the data to identify the excitation and emission maxima of this compound.

Visualizations

Signaling Pathways

Jaceidin, a related flavonoid, has been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression.[12][13][14][15] The following diagrams illustrate these pathways, which may also be affected by this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Jaceidin Jaceidin Mitochondrion Mitochondrion Jaceidin->Mitochondrion induces cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Jaceidin-induced Apoptosis Signaling Pathway.

nfkb_pathway Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus and promotes Jaceidin Jaceidin Jaceidin->IKK Complex inhibits Nucleus Nucleus experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Controls cluster_assay Assay cluster_analysis Data Analysis Prepare Jaceidin\ntriacetate stock Prepare Jaceidin triacetate stock Treat cells with\nthis compound Treat cells with This compound Prepare Jaceidin\ntriacetate stock->Treat cells with\nthis compound Seed cells in\nmicroplate Seed cells in microplate Seed cells in\nmicroplate->Treat cells with\nthis compound Add fluorescent\nreagent Add fluorescent reagent Treat cells with\nthis compound->Add fluorescent\nreagent Cell-free control\n(Compound only) Cell-free control (Compound only) Cell-free control\n(Compound only)->Add fluorescent\nreagent Vehicle control\n(e.g., DMSO) Vehicle control (e.g., DMSO) Vehicle control\n(e.g., DMSO)->Add fluorescent\nreagent Incubate Incubate Add fluorescent\nreagent->Incubate Read fluorescence Read fluorescence Incubate->Read fluorescence Subtract background Subtract background Read fluorescence->Subtract background Normalize data Normalize data Subtract background->Normalize data Interpret results Interpret results Normalize data->Interpret results

References

Validation & Comparative

Jaceidin Triacetate vs. Baicalein: A Comparative Guide to SARS-CoV-2 Mpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, has emerged as a key target for the development of antiviral therapeutics. Among the numerous compounds investigated, the flavonoids Jaceidin triacetate and Baicalein have demonstrated notable inhibitory activity against Mpro. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and Baicalein as SARS-CoV-2 Mpro inhibitors. The data is compiled from studies that have directly compared these two compounds, ensuring a consistent basis for evaluation.

CompoundMpro IC50 (μM)Antiviral EC50 (μM)Cell Line for EC50Notes
This compound 11.9[1]--Found to be toxic in Vero E6 cells at concentrations that inhibited Mpro in one study.[2]
Baicalein 0.39[3][4]2.9[3][4]Vero Cells[3][4]Multiple studies report varying IC50 values, with some suggesting covalent modification of Mpro.[5]

Mechanism of Action: Targeting a Key Viral Enzyme

Both this compound and Baicalein are flavonoids that exert their antiviral effect by inhibiting the enzymatic activity of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for the processing of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription. By binding to the active site of Mpro, these flavonoids block its ability to cleave the polyprotein, thereby halting the viral life cycle. While both compounds are non-covalent inhibitors, some evidence suggests that Baicalein may also covalently modify cysteine residues within the Mpro active site.[5]

Mpro_Inhibition_Pathway SARS-CoV-2 Polyprotein SARS-CoV-2 Polyprotein Mpro (Main Protease) Mpro (Main Protease) SARS-CoV-2 Polyprotein->Mpro (Main Protease) Cleavage Functional nsps Functional nsps Mpro (Main Protease)->Functional nsps Viral Replication & Transcription Viral Replication & Transcription Functional nsps->Viral Replication & Transcription Inhibitor (this compound / Baicalein) Inhibitor (this compound / Baicalein) Inhibitor (this compound / Baicalein)->Mpro (Main Protease) Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by this compound or Baicalein.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This assay is commonly used to screen for Mpro inhibitors by measuring the cleavage of a fluorescently labeled peptide substrate.

a. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (this compound, Baicalein) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

b. Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add a defined amount of recombinant Mpro to each well.

  • Add the serially diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • The rate of increase in fluorescence is proportional to Mpro activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

a. Reagents and Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Test compounds (this compound, Baicalein) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

b. Protocol:

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted compounds.

  • In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cytopathic effect (CPE) reduction for each compound concentration compared to an untreated, virus-infected control.

  • Determine the EC50 value, the concentration at which the compound inhibits viral-induced cell death by 50%.

  • Concurrently, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of the compounds to determine the CC50 (50% cytotoxic concentration).

  • The selectivity index (SI) can be calculated as CC50/EC50.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assay Compound Library Compound Library FRET Assay FRET Assay Compound Library->FRET Assay IC50 Determination IC50 Determination FRET Assay->IC50 Determination Hit Compounds Hit Compounds IC50 Determination->Hit Compounds Antiviral Assay (CPE) Antiviral Assay (CPE) Hit Compounds->Antiviral Assay (CPE) Cytotoxicity Assay Cytotoxicity Assay Hit Compounds->Cytotoxicity Assay EC50 Determination EC50 Determination Antiviral Assay (CPE)->EC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination

Caption: Experimental workflow for evaluating Mpro inhibitors.

Conclusion

Both this compound and Baicalein demonstrate inhibitory activity against SARS-CoV-2 Mpro. Based on the available data, Baicalein appears to be a more potent inhibitor with a significantly lower IC50 value and demonstrated antiviral activity in cell-based assays. However, the reported cytotoxicity of this compound at effective concentrations is a critical consideration for its therapeutic potential. Further investigation into the structure-activity relationship of Baicalein and its derivatives may lead to the development of more potent and selective Mpro inhibitors. The experimental protocols provided herein offer a foundation for researchers to further explore and validate these and other potential antiviral compounds.

References

Jaceidin Triacetate and its 6-O-Methylated Flavonoid Counterparts: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological and inflammatory research, flavonoids have emerged as a significant class of natural compounds with promising therapeutic potential. Among these, 6-O-methylated flavonoids are gaining increasing attention due to their enhanced metabolic stability and bioavailability. This guide provides a detailed comparison of the efficacy of jaceidin triacetate with other notable 6-O-methylated flavonoids, supported by experimental data, to assist researchers and drug development professionals in their investigative endeavors.

While direct comparative studies on this compound are limited, this analysis will focus on its core molecule, jaceosidin, and its efficacy relative to other prominent 6-O-methylated flavonoids such as eupatilin, hispidulin, and cirsimaritin.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the greater the potency of the compound.

Anti-Cancer Activity

The cytotoxic effects of various 6-O-methylated flavonoids have been evaluated against several cancer cell lines. The data presented below summarizes their IC50 values, primarily determined through the MTT assay, which assesses cell viability.

FlavonoidCancer Cell LineIC50 (µM)Reference
Jaceosidin Oral Squamous Carcinoma (HSC-3)82.1[1]
Oral Squamous Carcinoma (Ca9.22)97.5[1]
Eupatilin Gastric Cancer (AGS)>100[2]
Esophageal Cancer (Eca-109)>100[2]
Breast Cancer (MDA-MB-231)>100[2]
Colon Cancer (HCT116)>25 (cell proliferation)[3]
Colon Cancer (HT29)>50 (cell proliferation)[3]
Hispidulin Gastric Cancer (AGS)50 (at 48h), 20 (at 72h)[4]
Non-Small-Cell Lung Cancer (A549)Not explicitly stated in µM[5][6]
Non-Small-Cell Lung Cancer (NCI-H460)Not explicitly stated in µM[5][6]
Cirsimaritin Lung Squamous Carcinoma (NCIH-520)23.29[7]
Colon Cancer (HCT-116)24.70 µg/mL[8]
Liver Cancer (HepG2)1.82 µg/mL[9]
Cholangiocarcinoma (KKU-M156)21.01 µg/mL[9]
7,3′-di-O-methyltaxifolin Colon Cancer (HCT-116)33 µg/mL[10]
3′-O-methyltaxifolin Colon Cancer (HCT-116)36 µg/mL[10]
7-O-methyltaxifolin Colon Cancer (HCT-116)34 µg/mL[10]
3-O-methylquercetin Colon Cancer (HCT-116)34 µg/mL[10]
Anti-Inflammatory Activity

The anti-inflammatory effects of these flavonoids are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

FlavonoidBiological ActivityIC50 (µM)Reference
Jaceosidin Nitric Oxide (NO) Inhibition27 ± 0.4[11][12]
LDL Oxidation Inhibition (TBARS assay)10.2[13][14]
Cyclooxygenase-2 (COX-2) Activity Inhibition2.8[15]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the flavonoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the MTT to be metabolized.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of the compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treatment Treat with flavonoids start->treatment Allow to attach incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition mtt_incubation Incubate (2-4h) mtt_addition->mtt_incubation solubilization Add solubilizing agent (DMSO) mtt_incubation->solubilization Formazan crystal formation measurement Measure absorbance solubilization->measurement end Calculate IC50 measurement->end

MTT Assay Workflow Diagram
Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the flavonoid for a short period before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement (Griess Reagent): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric product.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.

NO_Inhibition_Assay cluster_workflow Nitric Oxide Inhibition Assay Workflow start Culture macrophage cells treatment Pre-treat with flavonoids start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_reaction React with Griess reagent supernatant->griess_reaction measurement Measure absorbance at 540nm griess_reaction->measurement end Calculate IC50 measurement->end

NO Inhibition Assay Workflow

Signaling Pathways

Jaceosidin and other flavonoids often exert their anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cancer.

NFkB_Pathway_Inhibition cluster_pathway Inhibition of NF-κB Signaling Pathway by Jaceosidin LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Jaceosidin Jaceosidin Jaceosidin->IKK inhibits

Inhibition of NF-κB Pathway by Jaceosidin

Conclusion

The presented data indicates that 6-O-methylated flavonoids, including jaceosidin, exhibit significant anti-cancer and anti-inflammatory activities. While jaceosidin shows moderate cytotoxic effects against oral squamous carcinoma cells, other 6-O-methylated flavonoids like hispidulin and cirsimaritin demonstrate higher potency against various cancer cell lines, with cirsimaritin showing particularly low IC50 values against liver and lung cancer cells. In terms of anti-inflammatory action, jaceosidin is a potent inhibitor of nitric oxide production and COX-2 activity.

References

Jaceidin Triacetate in the Spotlight: A Comparative Analysis of Flavonoid-Based SARS-CoV-2 Replication Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing global effort to identify effective therapeutic agents against SARS-CoV-2, natural compounds, particularly flavonoids, have emerged as a promising area of research. Their potential to inhibit viral replication through various mechanisms has been a subject of intense investigation. This guide provides a detailed comparison of jaceidin triacetate and other notable flavonoids in their ability to inhibit SARS-CoV-2 replication, supported by experimental data and detailed methodologies for the scientific community.

Quantitative Comparison of Inhibitory Activity

The antiviral efficacy of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC50) against viral enzymes and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the reported values for this compound and a selection of other flavonoids against key SARS-CoV-2 targets.

Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro) by Various Flavonoids

FlavonoidIC50 (µM)Assay TypeReference
This compound 5-15Fluorescence-based Mpro substrate cleavage[1]
7-O-methyl-myricetin0.30 ± 0.00Cell-free enzymatic[2]
Baicalein5-15Fluorescence-based Mpro substrate cleavage[1][3]
Myricetin5-15Fluorescence-based Mpro substrate cleavage[1]
Apigenin5-15Fluorescence-based Mpro substrate cleavage[1]
Amentoflavone5-15Fluorescence-based Mpro substrate cleavage[1]
3,8"-biapigenin5-15Fluorescence-based Mpro substrate cleavage[1]
PGHG*5-15Fluorescence-based Mpro substrate cleavage[1]
Naringenin150 ± 10Cell-free enzymatic[2]
Epicatechin gallate (ECG)Moderately effectivePLpro enzymatic inhibition[2]
Epigallocatechin gallate (EGCG)Moderately effectivePLpro enzymatic inhibition[2]
Quercetin-3-O-rhamnoside-9.7 kcal/mol (Binding Energy)Molecular Docking[4]
Myricetin 3-rutinoside-9.3 kcal/mol (Binding Energy)Molecular Docking[4]
Rutin-9.2 kcal/mol (Binding Energy)Molecular Docking[4]

*PGHG: pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxyphenoyl)-beta-D-glucose

Table 2: Inhibition of SARS-CoV-2 Replication in Cell-Based Assays

FlavonoidEC50 (µM)Cell LineVirus/AssayReference
This compound Too toxic for analysisVero E6SARS-CoV-2 replication[1]
PGHG*4.9Vero E6SARS-CoV-2 replication[1][5]
Myricetin-7-yl diphenyl phosphate3.15 ± 0.84Not specifiedSARS-CoV-2 replication[2]
Apigenin94±2.1% inhibition at 50 µMVero E6SARS-CoV-2 replication[1]
Baicalein65±8.0% inhibition at 50 µMVero E6SARS-CoV-2 replication[1]
MyricetinInhibitory only at 100 µMVero E6SARS-CoV-2 replication[5][6]
AmentoflavoneNo inhibitionVero E6SARS-CoV-2 replication[1]
3,8"-biapigeninNo inhibitionVero E6SARS-CoV-2 replication[1]
Scutellaria baicalensis extract0.74 ± 0.36 µg/mLNot specifiedSARS-CoV-2 replication[2]
Myricetin10.27 ± 2.32Not specifiedSARS-CoV-2 pseudovirus entry[7]

*PGHG: pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxyphenoyl)-beta-D-glucose

It is important to note that while this compound showed inhibitory activity against the SARS-CoV-2 main protease, its cytotoxicity in Vero E6 cells prevented further analysis of its replicative inhibition.[1] In contrast, flavonoids like PGHG and myricetin derivatives have demonstrated potent antiviral activity at non-toxic concentrations.[1][2][5]

Experimental Protocols

The data presented above were generated using various experimental methodologies. Below are detailed descriptions of the key protocols employed in these studies.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-based)

This assay is designed to identify inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.

  • Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro. Upon cleavage, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of cleavage, leading to a decrease in fluorescence.

  • Materials:

    • Recombinant SARS-CoV-2 Mpro

    • Fluorogenic Mpro substrate

    • Assay buffer (e.g., Tris-HCl, pH 7.3)

    • Test compounds (flavonoids) dissolved in DMSO

    • 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • A solution of Mpro in assay buffer is added to the wells of a 384-well plate.

    • The test compounds (e.g., this compound, other flavonoids) are added to the wells at various concentrations. A DMSO control is also included.

    • The plate is incubated for a specified period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

    • The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percent inhibition for each compound concentration is determined by comparing the reaction rate to the DMSO control.

    • The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Cell-Based SARS-CoV-2 Replication Assay

This assay evaluates the ability of a compound to inhibit viral replication in a host cell environment.

  • Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are treated with a test compound and then infected with the virus. The extent of viral replication is measured after a period of incubation, typically by quantifying viral components or observing cytopathic effects.

  • Materials:

    • Vero E6 cells (or other susceptible cell lines)

    • SARS-CoV-2 virus stock

    • Cell culture medium (e.g., DMEM supplemented with FBS)

    • Test compounds (flavonoids)

    • 96-well plates

    • Reagents for quantifying viral replication (e.g., antibodies for immunostaining, reagents for RT-qPCR)

    • Reagents for assessing cell viability (e.g., CellTiter-Glo)

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compounds for a short period (e.g., 1-2 hours).

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a 1-hour incubation to allow for viral entry, the inoculum is removed, and fresh medium containing the test compound is added.

    • The plates are incubated for 24-48 hours.

    • Quantification of Viral Replication:

      • Immunostaining: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The percentage of infected cells is then quantified using an automated imager.

      • RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the copy number is quantified by reverse transcription-quantitative PCR.

    • Cytotoxicity Assay: In parallel, the viability of uninfected cells treated with the same concentrations of the test compound is assessed using a viability assay (e.g., CellTiter-Glo) to determine the compound's cytotoxicity (CC50).

    • The EC50 value is determined from the dose-response curve of viral inhibition. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the SARS-CoV-2 life cycle, the points of flavonoid intervention, and a typical experimental workflow.

SARS_CoV_2_Life_Cycle cluster_cell Host Cell cluster_flavonoids Flavonoid Inhibition Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation Viral RNA Proteolysis Proteolysis Translation->Proteolysis Polyproteins Replication/Transcription Replication/Transcription Proteolysis->Replication/Transcription Functional Proteins (e.g., RdRp, Mpro, PLpro) Assembly Assembly Replication/Transcription->Assembly Viral RNA & Proteins Release Release Assembly->Release New Virions SARS-CoV-2_New New SARS-CoV-2 Release->SARS-CoV-2_New Entry_Inhibitors e.g., Myricetin Entry_Inhibitors->Viral Entry Protease_Inhibitors This compound, Baicalein, PGHG Protease_Inhibitors->Proteolysis Replication_Inhibitors e.g., Baicalein (RdRp) Replication_Inhibitors->Replication/Transcription SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Viral Entry

Caption: SARS-CoV-2 life cycle and points of inhibition by flavonoids.

Antiviral_Screening_Workflow Compound_Library Flavonoid Library Primary_Screening High-Throughput Screening (e.g., Mpro Inhibition Assay) Compound_Library->Primary_Screening Hit_Identification Identify 'Hits' (Compounds with >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Cell_Based_Assay Cell-Based Replication Assay Dose_Response->Cell_Based_Assay EC50_CC50 Determine EC50 and CC50 Cell_Based_Assay->EC50_CC50 Lead_Compound Lead Compound for Further Study EC50_CC50->Lead_Compound Potent & Non-toxic

Caption: Experimental workflow for screening antiviral flavonoids.

Conclusion

The investigation into flavonoids as SARS-CoV-2 inhibitors has revealed several promising candidates. While this compound demonstrates activity against the viral main protease, its cellular toxicity may limit its therapeutic potential.[1] In contrast, other flavonoids such as PGHG and various myricetin and quercetin derivatives show potent inhibition of viral replication at non-toxic concentrations, highlighting them as strong candidates for further preclinical and clinical evaluation.[1][2][5] The diverse mechanisms of action, from inhibiting viral entry to blocking key replicative enzymes, underscore the potential of this class of natural compounds in the development of novel anti-COVID-19 therapies.[7][8][9] Future research should focus on optimizing the efficacy and safety profiles of these promising flavonoid inhibitors.

References

Jaceidin Triacetate vs. PGHG: A Head-to-Head Comparison of SARS-CoV-2 Mpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to develop effective antiviral therapeutics against SARS-CoV-2, the main protease (Mpro) remains a prime target due to its critical role in viral replication. This guide provides a detailed head-to-head comparison of two flavonoid compounds, Jaceidin triacetate and Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-β-D-glucose (PGHG), and their inhibitory activity against SARS-CoV-2 Mpro. This report is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of molecular interactions.

Executive Summary

Both this compound and PGHG have demonstrated inhibitory effects on SARS-CoV-2 Mpro. However, PGHG emerges as a more promising candidate for further investigation due to its potent Mpro inhibition and lower cytotoxicity. In contrast, this compound, while showing comparable Mpro inhibitory activity, was found to be toxic to Vero E6 cells at concentrations required for effective viral inhibition, limiting its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and PGHG concerning their Mpro inhibitory activity and cytotoxicity.

CompoundMpro IC50 (µM)Cell LineCytotoxicity (CC50 in µM)Notes
This compound Comparable to PGHGVero E6Toxic at inhibitory concentrationsFurther investigation was halted due to cytotoxicity.
PGHG Low micromolar rangeVero E615.6Exhibited a selectivity index of 3.2.[1]

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence-Based)

A fluorescence-based enzymatic assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against SARS-CoV-2 Mpro.[1] The general protocol for such an assay is as follows:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • Fluorogenic Mpro substrate (e.g., a FRET peptide)

    • Assay buffer (e.g., Tris-HCl, pH 7.3)

    • Test compounds (this compound, PGHG) dissolved in DMSO

    • 96-well or 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • The Mpro enzyme is pre-incubated with varying concentrations of the test compounds (this compound or PGHG) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic Mpro substrate.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.

    • The percentage of Mpro inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay in Vero E6 Cells)

The cytotoxicity of the compounds was assessed using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in Vero E6 cells.

  • Reagents and Materials:

    • Vero E6 cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound, PGHG) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compounds for a specified period (e.g., 24-72 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the logarithm of the compound concentration.

Mechanism of Action and Molecular Interactions

PGHG

Molecular dynamics simulations have provided insights into the binding mode of PGHG to the SARS-CoV-2 Mpro. PGHG is predicted to bind within the S1 binding pocket of the enzyme. The interactions are multifaceted, involving several key residues:

  • The 3''-galloyl group of PGHG is involved in interactions with Cys145, Gly143, and Asn142.

  • An ester group in PGHG interacts with His41, a key catalytic residue.

  • Additional interactions are observed with Met49, Pro168, Gln189, Cys44, Met165, Leu167, Tyr54, Val42, and Thr190.

These interactions collectively contribute to the potent inhibition of Mpro by PGHG.

This compound

While detailed experimental structural data for the this compound-Mpro complex is not available, molecular docking studies suggest its potential to bind to the Mpro active site. Flavonoids, in general, can inhibit Mpro through either covalent or non-covalent interactions. For Jaceidin, it is predicted to interact with key residues within the Mpro active site, including the catalytic dyad (Cys145 and His41). However, without experimental confirmation, the precise binding mode remains speculative.

Visualizations

Experimental_Workflow_Mpro_Inhibition Experimental Workflow for Mpro Inhibition Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Mpro SARS-CoV-2 Mpro Incubation Pre-incubation (Mpro + Inhibitor) Mpro->Incubation Inhibitor This compound or PGHG Inhibitor->Incubation Reaction Add Fluorogenic Substrate Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Inhibition->IC50

Figure 1. Workflow for determining the Mpro inhibitory activity.

PGHG_Binding_Mode Predicted Binding Mode of PGHG in Mpro Active Site Mpro Mpro Active Site Galloyl 3''-galloyl group Ester Ester group Other_moieties Other Moieties Cys145 Cys145 Gly143 Gly143 Asn142 Asn142 His41 His41 Other_residues Met49, Pro168, etc. Galloyl->Cys145 Interaction Galloyl->Gly143 Interaction Galloyl->Asn142 Interaction Ester->His41 Interaction Other_moieties->Other_residues Multiple Interactions

Figure 2. PGHG's interactions within the Mpro active site.

Conclusion

This comparative analysis indicates that while both this compound and PGHG exhibit inhibitory activity against SARS-CoV-2 Mpro, PGHG is a more viable candidate for further drug development. The significant cytotoxicity of this compound at concentrations necessary for Mpro inhibition presents a major hurdle for its therapeutic application. In contrast, PGHG demonstrates a more favorable profile with potent Mpro inhibition and a quantifiable selectivity index. Future research should focus on optimizing the structure of PGHG to enhance its efficacy and pharmacokinetic properties, potentially leading to the development of a novel antiviral agent against SARS-CoV-2.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing quest for novel anticancer therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a comprehensive comparison of the structure-activity relationships of Jaceidin, its acetylated form Jaceidin triacetate, and other related flavonoids, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from a meticulous review of existing scientific literature.

Structure-Activity Relationship: The Impact of Acetylation

The biological activity of flavonoids is intricately linked to their chemical structure. Acetylation, the process of introducing an acetyl functional group, can significantly alter a flavonoid's properties, including its anticancer efficacy. While the specific anticancer activity of this compound has not been extensively quantified in publicly available research, studies on other flavonoids demonstrate that acetylation can either enhance or diminish their cytotoxic effects against cancer cells. This underscores the importance of empirical testing for each specific compound.

For instance, research on the related flavonoid, Jaceosidin, has provided valuable insights into the potential mechanisms of action. Jaceosidin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 protein ratio, activation of caspases, and inhibition of key cell survival pathways such as ERK1/2 and Akt.[1][2][3] Furthermore, in gastric cancer cells, Jaceosidin has been observed to inhibit cell migration by targeting the Wnt-3a/GSK-3β/β-catenin signaling pathway.[4] It is plausible that Jaceidin and this compound may exert their anticancer effects through similar molecular mechanisms.

Comparative Anticancer Activity of Related Flavonoids

To provide a framework for understanding the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of Jaceidin (as Jaceosidin, a closely related compound) and other flavonoids against various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
JaceosidinMCF10A-ras (Breast)~100[1]
JaceosidinHSC-3 (Oral)82.1[2]
JaceosidinCa9.22 (Oral)97.5[2]
JaceosidinMCF-7 (Breast)~20-40[3]

Note: Data for this compound is not currently available in the reviewed literature. The data for Jaceosidin is presented as a proxy for Jaceidin due to their structural similarity.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., 0, 10, 25, 50, 100 µM) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways involved in the anticancer activity of Jaceidin-related flavonoids and a typical experimental workflow for their evaluation.

Potential Apoptotic Pathway of Jaceidin Analogues Jaceidin Jaceidin ROS ROS Jaceidin->ROS Bcl2 Bcl2 Jaceidin->Bcl2 Akt Akt Pathway Jaceidin->Akt ERK ERK Pathway Jaceidin->ERK Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSurvival Cell Survival Akt->CellSurvival ERK->CellSurvival

Caption: Potential apoptotic signaling pathway of Jaceidin.

Experimental Workflow for Flavonoid Evaluation Start Select Flavonoid CellCulture Cancer Cell Culture Start->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT ApoptosisAssay Annexin V/PI Assay (Apoptosis) MTT->ApoptosisAssay WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot DataAnalysis Data Analysis (IC50, etc.) WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Activity DataAnalysis->Conclusion

Caption: Workflow for evaluating flavonoid anticancer activity.

Future Directions

The presented data highlights the potential of Jaceidin and its derivatives as anticancer agents. However, the absence of specific data for this compound underscores a critical knowledge gap. Future research should prioritize the synthesis and in vitro evaluation of this compound to determine its IC50 values against a panel of cancer cell lines. Furthermore, detailed mechanistic studies are warranted to elucidate the specific signaling pathways modulated by this acetylated flavonoid. Such studies will be instrumental in advancing our understanding of the structure-activity relationships of this promising class of compounds and their potential translation into clinical applications.

References

Lack of Direct Evidence for Jaceidin Triacetate Necessitates Broader Flavonoid Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in the therapeutic potential of flavonoids, a comprehensive cross-laboratory validation of the antiviral activity of Jaceidin triacetate remains unavailable in published scientific literature. Extensive searches have not yielded specific studies focusing on the antiviral properties of this particular compound. Therefore, this guide provides a comparative analysis of the antiviral activities of structurally related flavonoids, offering a foundational understanding for researchers interested in the potential of this compound.

This comparison guide synthesizes available data on the antiviral effects of well-studied flavones, the subclass to which this compound belongs. By examining the experimental data and methodologies used to evaluate compounds like Apigenin and Luteolin, this guide aims to provide a valuable resource for drug development professionals and scientists, offering insights into potential antiviral mechanisms and a framework for future investigation of this compound.

Comparative Antiviral Activity of Structurally Similar Flavonoids

To provide a basis for understanding the potential antiviral profile of this compound, this section summarizes the quantitative data from in vitro studies on Apigenin and Luteolin. These flavonoids share a core chemical structure with this compound and have been evaluated against a range of viruses.

FlavonoidVirusCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI = CC50/EC50)
Apigenin Hepatitis C Virus (HCV)Huh7.5Replicon AssayIC50: 3.9 µM>50 µM>12.8
Enterovirus 71 (EV71)RDCPE ReductionIC50: 2.9 µM>100 µM>34.5
Luteolin Dengue Virus (DENV-2)BHK-21Plaque ReductionIC50: 9.6 µg/mL261.4 µg/mL27.2
Influenza A (H1N1)MDCKPlaque ReductionIC50: 2.5 µM>100 µM>40

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration. CPE: Cytopathic effect.

Experimental Protocols

The data presented above is derived from standard in vitro antiviral assays. Understanding these methodologies is crucial for interpreting the results and for designing future experiments to evaluate this compound.

HCV Replicon Assay (for Apigenin):

  • Cell Line: Huh7.5 cells stably expressing a subgenomic HCV replicon encoding a luciferase reporter gene.

  • Methodology: Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a 72-hour incubation period, cell viability is assessed using an MTT assay. In parallel, HCV replication is quantified by measuring luciferase activity. The IC50 is calculated as the concentration of the compound that reduces luciferase activity by 50%.

CPE Reduction Assay (for Apigenin):

  • Cell Line: Human rhabdomyosarcoma (RD) cells.

  • Virus: Enterovirus 71 (EV71).

  • Methodology: RD cells are seeded in 96-well plates and infected with EV71 in the presence of varying concentrations of the flavonoid. After 72 hours, the cytopathic effect (CPE) is observed, and cell viability is measured using a crystal violet staining method. The IC50 is the concentration that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay (for Luteolin):

  • Cell Line: Baby hamster kidney (BHK-21) cells.

  • Virus: Dengue Virus type 2 (DENV-2).

  • Methodology: Confluent monolayers of BHK-21 cells are infected with DENV-2 and then overlaid with a medium containing agarose and different concentrations of the test compound. After incubation to allow for plaque formation, the cells are fixed and stained to visualize the plaques. The IC50 is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.

Potential Antiviral Mechanisms of Flavonoids

Flavonoids are known to exert their antiviral effects through various mechanisms of action.[1] These can include inhibiting viral entry into host cells, interfering with viral replication and protein synthesis, and modulating the host's immune response.[1][2]

Inhibition of Viral Enzymes: Many flavonoids have been shown to inhibit key viral enzymes essential for replication, such as proteases and polymerases.[3] For instance, some flavonoids can bind to the active site of viral proteases, preventing the cleavage of viral polyproteins into their functional units.

Modulation of Host Signaling Pathways: Flavonoids can also influence host cell signaling pathways that are hijacked by viruses for their own replication. For example, they can interfere with pathways like NF-κB and MAP kinase, which are often activated during viral infection and contribute to viral pathogenesis.

.dot

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (Determine CC50) Compound->Cytotoxicity Evaluate toxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral Test efficacy DoseResponse Dose-Response Curve (Determine EC50/IC50) Cytotoxicity->DoseResponse Antiviral->DoseResponse Selectivity Calculate Selectivity Index (SI = CC50 / EC50) DoseResponse->Selectivity Assess therapeutic window TimeOfAddition Time-of-Addition Assay Selectivity->TimeOfAddition Promising candidates EnzymeInhibition Viral Enzyme Inhibition Assay TimeOfAddition->EnzymeInhibition Elucidate mechanism PathwayAnalysis Host Pathway Analysis TimeOfAddition->PathwayAnalysis Elucidate mechanism

Caption: A generalized workflow for the in vitro screening and mechanism of action studies of potential antiviral compounds.

.dot

Flavonoid_Antiviral_Pathway cluster_virus_lifecycle Viral Lifecycle Stages cluster_flavonoid_action Flavonoid Intervention Points Entry Viral Entry Replication Viral Replication (RNA/DNA Synthesis) Assembly Viral Assembly Release Viral Release BlockReceptor Block Host Receptors BlockReceptor->Entry Inhibits InhibitEnzymes Inhibit Viral Polymerase/ Protease InhibitEnzymes->Replication Inhibits ModulatePathways Modulate Host Signaling (e.g., NF-κB) ModulatePathways->Replication Impacts InterfereAssembly Interfere with Virion Assembly InterfereAssembly->Assembly Disrupts

Caption: Potential intervention points of flavonoids in the viral lifecycle.

References

Jaceidin Triacetate: A Reversible Inhibitor of SARS-CoV-2 Mpro in Comparison to Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding reversibility and kinetics of Jaceidin triacetate in targeting the main protease (Mpro) of SARS-CoV-2, benchmarked against notable covalent and non-covalent inhibitors.

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics.[1][2] The efficacy of an Mpro inhibitor is significantly influenced by its binding mechanism, particularly its reversibility. This guide provides a comparative analysis of the binding characteristics of this compound, a naturally occurring flavonoid, with other well-established Mpro inhibitors, including Nirmatrelvir, GC-376, and Boceprevir.

Comparative Analysis of Mpro Inhibitor Binding

This compound has been identified as an inhibitor of SARS-CoV-2 Mpro with a reported half-maximal inhibitory concentration (IC50) of 11.9 μM.[3][4] Crucially, experimental evidence from jump dilution assays suggests that this compound acts as a reversible inhibitor of Mpro.[5][6] This characteristic distinguishes it from several potent Mpro inhibitors that function through a covalent mechanism.

The following table summarizes the key quantitative data for this compound and other selected Mpro inhibitors, highlighting their different binding potencies and mechanisms.

InhibitorType of InhibitionIC50 (μM)Ki (nM)KD (μM)
This compound Reversible11.9[3][4]--
Nirmatrelvir Reversible Covalent0.0195[7]3.11[7]-
GC-376 Reversible Covalent0.89[8]59.9[9][10]1.6[8]
Boceprevir Reversible Covalent4.13[9][10]--

Understanding Inhibitor Binding Mechanisms

The interaction between an inhibitor and its target enzyme can be broadly categorized as either non-covalent or covalent. Non-covalent inhibitors bind reversibly through interactions such as hydrogen bonds and hydrophobic contacts.[11] In contrast, covalent inhibitors form a chemical bond with the enzyme, which can be either reversible or irreversible.[12] The reversibility of an inhibitor has significant implications for its pharmacokinetic and pharmacodynamic profile, including its duration of action and potential for off-target effects.

Inhibition_Mechanisms cluster_non_covalent Non-Covalent Inhibition cluster_covalent Covalent Inhibition Enzyme Enzyme EI_Complex_NC Enzyme-Inhibitor Complex Enzyme->EI_Complex_NC kon EI_Complex_NC->Enzyme koff Enzyme_C Enzyme EI_Complex_C Enzyme-Inhibitor Adduct Enzyme_C->EI_Complex_C k_inact Inhibitor_C Inhibitor Reversible Reversible Binding (Equilibrium) cluster_non_covalent cluster_non_covalent Irreversible Irreversible Binding (Bond Formation) cluster_covalent cluster_covalent

Figure 1. Covalent vs. Non-Covalent Inhibition.

Experimental Protocols for Determining Binding Reversibility

The reversibility of an enzyme inhibitor is a critical parameter that can be determined through various experimental techniques. The two most common and robust methods are the jump-dilution assay and surface plasmon resonance (SPR).

Jump-Dilution Assay

This method directly assesses the reversibility of inhibition by monitoring the recovery of enzyme activity upon rapid dilution of the enzyme-inhibitor complex.

Principle: An enzyme is pre-incubated with a high concentration of the inhibitor to ensure maximum binding. This complex is then rapidly diluted into a reaction mixture containing the substrate. If the inhibitor is reversible, it will dissociate from the enzyme, leading to a time-dependent recovery of enzyme activity. For irreversible inhibitors, no significant recovery of activity is observed.

Detailed Protocol:

  • Pre-incubation:

    • Prepare a concentrated solution of the enzyme (e.g., 100-fold the final assay concentration).

    • Add the test inhibitor at a concentration significantly above its IC50 (e.g., 10-fold IC50) to the enzyme solution.

    • Incubate the mixture for a sufficient time to allow the enzyme-inhibitor complex to reach equilibrium.

  • Dilution and Reaction Initiation:

    • Prepare a reaction mixture containing the enzyme's substrate and any necessary co-factors in an appropriate assay buffer.

    • Rapidly dilute the pre-incubated enzyme-inhibitor complex into the reaction mixture (e.g., 100-fold dilution). This "jump dilution" lowers the concentration of the free inhibitor to a level well below its IC50.

  • Data Acquisition:

    • Immediately monitor the enzyme activity over time by measuring the rate of product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For a reversible inhibitor, the enzyme activity will increase over time as the inhibitor dissociates. The rate of recovery can be fitted to a first-order exponential equation to determine the dissociation rate constant (koff).

    • For an irreversible inhibitor, the enzyme activity will remain low and will not show significant recovery over time.

Jump_Dilution_Workflow Start Start Pre_Incubate Pre-incubate Enzyme with high [Inhibitor] Start->Pre_Incubate Jump_Dilute Rapidly dilute E-I complex into reaction mix with substrate Pre_Incubate->Jump_Dilute Monitor_Activity Monitor enzyme activity over time Jump_Dilute->Monitor_Activity Analyze_Data Analyze activity recovery curve Monitor_Activity->Analyze_Data Decision Activity Recovered? Analyze_Data->Decision Reversible Reversible Inhibitor Decision->Reversible Yes Irreversible Irreversible Inhibitor Decision->Irreversible No

Figure 2. Jump-Dilution Assay Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand (e.g., the inhibitor) and an analyte (e.g., the enzyme).

Principle: One of the binding partners is immobilized on a sensor chip surface. The other partner is flowed over the surface, and the binding interaction is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Detailed Protocol:

  • Immobilization:

    • Covalently immobilize the purified Mpro enzyme onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the inhibitor (analyte) in a running buffer over the immobilized enzyme surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for both the association and dissociation phases.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the enzyme-inhibitor interaction (e.g., a low pH buffer) to remove the bound inhibitor.

  • Data Analysis:

    • Fit the association and dissociation curves of the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (koff/kon). The reversibility is directly observed in the dissociation phase of the sensorgram.

Conclusion

The available evidence indicates that this compound is a reversible inhibitor of SARS-CoV-2 Mpro. This mode of action, in contrast to the covalent inhibition of potent drugs like Nirmatrelvir and GC-376, may offer a different pharmacological profile. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel Mpro inhibitors. Understanding the nuances of inhibitor binding is paramount for the rational design and development of effective and safe antiviral therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Jaceidin Triacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step logistical information for the proper disposal of Jaceidin triacetate, a flavonoid derivative utilized in various research applications, including oncology and virology studies.[1]

This compound is classified as an acutely toxic substance if swallowed, and it can cause skin and serious eye irritation.[2] Therefore, meticulous care must be taken in its disposal to mitigate risks to personnel and the environment. The following procedures are designed to provide clear, actionable guidance for the safe management of this compound waste.

Hazard Profile of this compound

Understanding the specific hazards associated with a chemical is the first step in safe handling and disposal. The table below summarizes the key hazard information for this compound.

Hazard ClassificationCategoryGHS Hazard StatementPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationP264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Data sourced from this compound Safety Data Sheet.[2]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid and liquid waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused neat compound, contaminated personal protective equipment (PPE), weigh boats, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent the release of dust.[2][3]

    • Do not mix with other waste streams unless compatibility has been verified.[2]

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as reaction mixtures or solutions, in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle).[3]

    • Ensure the container is properly capped at all times, except when adding waste.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[3]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic," "Irritant").

    • The date on which waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]

  • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[6]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[2]

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash. [2][6][7] Due to its acute toxicity and the lack of data on its environmental persistence and degradability, this is strictly prohibited.

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Follow all institutional guidelines for waste pickup requests.

5. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with this compound. Use a suitable solvent (such as ethanol or methanol) followed by soap and water.

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as solid hazardous waste.

6. Emergency Procedures for Spills:

  • In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it in the designated hazardous waste container.[2]

  • For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into the hazardous waste container.

  • Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, during cleanup.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid spill Spill Occurs start->spill solid_waste Collect in a labeled, sealed solid waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled, sealed liquid waste container. is_solid->liquid_waste No storage Store in designated Satellite Accumulation Area with secondary containment. solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety for waste pickup. storage->contact_ehs disposal Disposal by licensed hazardous waste contractor. contact_ehs->disposal cleanup Follow spill cleanup protocol. Collect waste. spill->cleanup Small Spill cleanup->storage

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research operations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jaceidin triacetate
Reactant of Route 2
Reactant of Route 2
Jaceidin triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.